1H-pyrrolo[3,2-b]pyridin-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYQOAKBMZXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943000 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207849-66-9 | |
| Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207849-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-pyrrolo[3,2-b]pyridin-5-amine
This document provides a comprehensive overview of the chemical properties, experimental protocols, and known biological significance of 1H-pyrrolo[3,2-b]pyridin-5-amine and its related structures. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical and Physical Properties
This compound, also known as 5-Amino-4-azaindole, is a heterocyclic organic compound.[1] It belongs to the pyrrolopyridine class, a scaffold of significant interest in medicinal chemistry.[2] The compound is typically handled and available as its hydrochloride salt, which enhances its stability and solubility.[3][4]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1260771-53-6 | [3][4] |
| Molecular Formula | C₇H₈ClN₃ | [3][4] |
| Molecular Weight | 169.61 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥96% | [3] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO); sparingly soluble in water. | [5] |
| Storage Temperature | Room temperature | [3] |
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is crucial to ensure laboratory safety. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[6][7]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Storage: Keep containers securely sealed when not in use and store at room temperature in a dry, well-ventilated place.[3][7]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal. The area should then be washed with large amounts of water.[6]
Experimental Protocols
While specific, detailed protocols for this compound are proprietary to manufacturers, general synthetic and analytical procedures for related pyrrolopyridine derivatives are well-documented in the literature.
General Synthetic Approach: Suzuki Coupling A common method for synthesizing functionalized pyrrolopyridine scaffolds is the Suzuki cross-coupling reaction. This involves the reaction of a halogenated pyrrolopyridine intermediate with a boronic acid or ester in the presence of a palladium catalyst.
General Procedure:
-
To a reaction vessel, add the halo-substituted 1H-pyrrolo[3,2-b]pyridine derivative, the desired boronic acid pinacol ester (e.g., 6-aminopyridin-3-boronic acid pinacol ester), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).[8]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final compound.[8]
Characterization The structure and purity of synthesized compounds are typically confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure.[10][11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to assess the purity of the final product.[10]
Biological Activity and Signaling Pathways
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers are privileged structures in drug discovery, notably as kinase inhibitors. Derivatives have shown potent activity against several important biological targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition A closely related isomer, 1H-pyrrolo[2,3-b]pyridine, is a key component in a class of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[13][14] Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, making it an attractive therapeutic target.[13][15]
The pyrrolopyridine ring acts as a "hinge-binder," forming critical hydrogen bonds with amino acid residues in the ATP-binding pocket of the FGFR kinase domain.[15] This interaction blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival.[13] For instance, compound 4h , a derivative of 1H-pyrrolo[2,3-b]pyridine, showed potent inhibitory activity against FGFR1–3 and effectively inhibited breast cancer cell proliferation and migration in vitro.[13][14]
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR\n(Receptor Tyrosine Kinase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolopyridine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds"]; FGFR -> Dimer [label="Activates"]; Dimer -> RAS_MAPK [style=dashed]; Dimer -> PI3K_AKT [style=dashed]; RAS_MAPK -> Proliferation; PI3K_AKT -> Proliferation; Inhibitor -> Dimer [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee];
// Rank {rank=same; FGF; Inhibitor} {rank=same; RAS_MAPK; PI3K_AKT} } caption: "Inhibition of the FGFR signaling cascade by pyrrolopyridines."
Phosphodiesterase 4B (PDE4B) Inhibition The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[16] PDE4 is an enzyme that regulates inflammatory processes by hydrolyzing the second messenger cAMP.[16] Inhibition of PDE4, particularly the PDE4B isoform, is a therapeutic strategy for treating inflammatory conditions, including central nervous system (CNS) diseases.[16] Novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized that show high inhibitory activity and selectivity for PDE4B over other isoforms.[16]
References
- 1. 5-Aminopyrrolo[3,2-B]Pyridine; 5-AMINOPYRROLO[3,2-B]PYRIDINE; 1H-pyrrolo3,2-bpyridin-5-amine; 5-Amino-4-azaindole; 1H-Pyrrolo[3,2-b]pyridin-5-ylamine; this compound HCl; this compound hydrochloride; 5-Amino-4-azaindole hydrochloride | Chemrio [chemrio.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. This compound hydrochloride | 1260771-53-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 1H-pyrrolo[3,2-b]pyridin-5-amine analogs
An In-Depth Technical Guide on the Biological Activity of 1H-Pyrrolo[3,2-b]pyridin-5-amine Analogs and Related Isomers
Introduction
The pyrrolopyridine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocyclic systems, particularly isomers like 1H-pyrrolo[3,2-b]pyridine, are of significant interest as they can mimic the hinge-binding motif of ATP, making them ideal candidates for the development of kinase inhibitors.[2] Various analogs have demonstrated potent activity against a range of oncogenic kinases, leading to their investigation as anticancer agents.[1][3] This guide provides a comprehensive overview of the biological activities of this compound analogs and related isomers, focusing on their role as kinase inhibitors, summarizing quantitative data, detailing experimental protocols, and illustrating key signaling pathways.
Biological Activity and Therapeutic Potential
Derivatives of the pyrrolopyridine scaffold have been extensively explored for their therapeutic potential, primarily as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[1]
Anticancer and Antiproliferative Activity: Many newly synthesized diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have shown antiproliferative activity against human melanoma cell lines, with some compounds exhibiting potency superior to the multi-kinase inhibitor Sorafenib.[3] Similarly, analogs of the related 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated high potency against various melanoma cell lines, with some derivatives showing IC₅₀ values in the nanomolar range.[4] These compounds often exert their effects by inhibiting key kinases involved in cancer progression. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various tumors.[5][6] Studies have shown these compounds can inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.[5][6]
Kinase Inhibition: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a versatile template for targeting the ATP-binding site of various kinases.[7][8] Analogs have been successfully developed as inhibitors for several critical oncogenic kinases, including:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration. Highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives have shown submicromolar cellular FAK inhibition.[8]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases whose abnormal activation is linked to many cancers.[5][6]
-
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): Receptor tyrosine kinases that can become oncogenic drivers in non-small cell lung cancer.[2][7]
-
Haspin Kinase: A serine/threonine kinase involved in mitosis. 1H-pyrrolo[3,2-g]isoquinoline derivatives have shown potent Haspin inhibition with IC₅₀ values in the low nanomolar range.[9][10]
Quantitative Data Summary
The following tables summarize the reported biological activity for various pyrrolopyridine analogs.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against A375P Melanoma Cells [4]
| Compound | Substituent R¹ | Substituent R² | IC₅₀ (µM) |
| 8b | H | 4-Cl | 0.081 |
| 8g | 4-F | 4-Cl, 3-CF₃ | 0.015 |
| 9a | H | H | 0.089 |
| 9b | H | 4-Cl | 0.057 |
| 9c | H | 4-Cl, 3-CF₃ | 0.031 |
| 9d | H | 4-CH₃ | 0.039 |
| 9e | H | 4-OCH₃ | 0.085 |
| Sorafenib | - | - | 1.9 |
Table 2: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [6]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Table 3: Haspin Kinase Inhibitory Activity of 1H-pyrrolo[3,2-g]isoquinoline Derivatives [9][10]
| Compound | Description | Haspin IC₅₀ (nM) |
| 3 | 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine | 10-80 |
| 8 | Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)acrylate | 15.5 |
| 10 | Methyl 3-(1H-pyrrolo[3,2-g]isoquinolin-3-yl)propenoate | 82.1 |
| 17 | Analog with a pyrrolyl moiety | 81.3 |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are often mediated through the inhibition of critical cell signaling pathways.
Caption: FAK signaling in cell adhesion and migration.[11]
Caption: General FGFR signaling pathway.[6]
Caption: General experimental workflow for inhibitor potency.[11]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Example: FGFR1)[11]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific purified kinase.
Materials:
-
Recombinant FGFR1 kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Biotinylated peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., HTRF, Luminescence-based)
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the recombinant FGFR1 kinase to the kinase assay buffer.
-
Add the test compound solution to the wells containing the kinase and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Terminate the reaction and add detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation / Viability Assay (e.g., MTT or CellTiter-Glo®)[11]
This assay measures the effect of a compound on the proliferation and metabolic activity of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375P human melanoma)[4]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
Analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold and its related isomers represent a highly promising class of compounds in drug discovery, particularly for oncology. Their ability to function as ATP-competitive kinase inhibitors has led to the development of potent agents against critical cancer targets like FGFR, FAK, and Haspin kinase. The extensive structure-activity relationship studies have yielded derivatives with nanomolar potency and have provided a solid foundation for further lead optimization. The experimental protocols and workflows detailed herein provide a framework for the continued evaluation and development of this important class of molecules for therapeutic applications.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: A Technical Guide to 1H-pyrrolo[3,2-b]pyridin-5-amine in Drug Discovery
Abstract
The 1H-pyrrolo[3,2-b]pyridine core, a unique isomer of the well-known 7-azaindole scaffold, is emerging as a structure of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold and its derivatives, with a primary focus on its successful application in the development of potent and orally bioavailable inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key therapeutic target in oncology and metabolic diseases. This document details the synthesis, structure-activity relationships (SAR), biological mechanisms, and relevant experimental protocols for researchers and drug development professionals. All quantitative data are summarized for comparative analysis, and key processes are visualized using logical diagrams.
Introduction: The 4-Azaindole Scaffold
The pyrrolopyridine family of heterocycles has long been recognized as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets, particularly protein kinases. While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is widely exploited, its constitutional isomers remain less explored but hold significant potential for novel intellectual property and unique biological activity. This guide focuses on the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) system, specifically derivatives originating from the this compound core. Recent research has highlighted this scaffold's utility in developing highly potent inhibitors for non-kinase targets, demonstrating its versatility and potential beyond traditional applications.
Therapeutic Target Profile: Acetyl-CoA Carboxylase 1 (ACC1)
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in the de novo synthesis of fatty acids.[1] Mammals have two isoforms: ACC1, located in the cytosol, is primarily responsible for fatty acid synthesis, while ACC2 is a mitochondrial membrane-associated enzyme that regulates fatty acid oxidation.[1]
Elevated ACC1 activity and subsequent fatty acid synthesis are hallmarks of many cancer cells, providing essential lipids for membrane formation in rapidly proliferating tumors. Consequently, the inhibition of ACC1 is a promising therapeutic strategy for cancer.[2] The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a highly effective core for developing potent and selective ACC1 inhibitors.[2]
ACC1 Signaling Pathway
ACC1 is a central node in cellular metabolism. Its product, malonyl-CoA, is the building block for fatty acid synthase (FASN) to produce long-chain fatty acids. The pathway is tightly regulated by cellular energy status, primarily through the AMP-activated protein kinase (AMPK). Under low energy conditions (high AMP/ATP ratio), AMPK phosphorylates and inhibits ACC1, halting the energy-consuming process of fatty acid synthesis.[3] Conversely, hormones like insulin can activate signaling cascades (e.g., PI3K/Akt) that promote ACC1 activity.[4] Inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold act directly on the ACC1 enzyme, blocking its catalytic function.
Figure 1: ACC1 signaling pathway and point of inhibition.
Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core
While the core amine this compound is commercially available as its hydrochloride salt, understanding its synthesis is crucial for developing novel derivatives.[5][6] A representative synthetic approach involves the construction of the pyrrole ring onto a functionalized pyridine precursor. The synthesis of derivatives, particularly the 3-carboxamides, typically proceeds from a common intermediate.
A key synthetic strategy for producing 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is outlined below.[2]
Figure 2: General synthesis workflow for key derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have revealed key structural features required for potent ACC1 inhibition.[2] A lead compound, 1a , was optimized to improve potency and pharmacokinetic properties.
Key Findings:
-
N1-Substitution: The N1 position of the pyrrole ring is critical. Small alkyl groups are favored, with the isopropyl group (1k ) providing a significant boost in both enzymatic and cellular potency compared to the methyl group (1c ).
-
Amide Moiety: The carboxamide at the C3 position is essential for activity. The amide NH acts as a hydrogen bond donor (HBD) and the carbonyl as a hydrogen bond acceptor (HBA).
-
Aryl Group: The nature of the aryl group attached to the amide nitrogen significantly impacts activity. A para-trifluoromethoxy-phenyl group was identified as optimal for potency.
Table 1: Quantitative SAR Data for ACC1 Inhibitors[2]
| Compound | R (N1-substituent) | ACC1 IC₅₀ (nM) | ¹⁴C Acetate Uptake IC₅₀ (nM) | Mouse BA (%) @3mg/kg |
| 1a (Lead) | H | 240 | 1200 | - |
| 1c | -CH₃ | 16 | 210 | 1.8 |
| 1k | -CH(CH₃)₂ | 3.8 | 31 | 38 |
Data extracted from Mizojiri et al., Bioorg. Med. Chem. 2019. BA = Bioavailability.
Experimental Protocols
General Synthesis of 1-isopropyl-N-(Aryl)-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (e.g., Compound 1k)[2]
-
N-Isopropylation: To a solution of 1H-pyrrolo[3,2-b]pyridine in DMF, add sodium hydride (NaH, 60% in oil) at 0°C. Stir for 30 minutes, then add 2-iodopropane. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water and extract with ethyl acetate. Purify by silica gel chromatography to yield 1-isopropyl-1H-pyrrolo[3,2-b]pyridine.
-
Formylation: Cool a solution of DMF to 0°C and add phosphorus oxychloride (POCl₃) dropwise. Stir for 30 minutes. Add a solution of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine in DMF. Heat the mixture to 80°C for 2 hours. Cool, quench with aqueous sodium acetate, and extract with ethyl acetate. Purify by silica gel chromatography to yield 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
-
Oxidation: To a solution of the carbaldehyde in a mixture of t-BuOH, 2-methyl-2-butene, and water, add sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄). Stir at room temperature for 3 hours. Acidify with HCl and extract with ethyl acetate to obtain 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid in DMF, add the desired aniline (e.g., 4-(trifluoromethoxy)aniline), HATU, and DIPEA. Stir at room temperature for 16 hours. Dilute with water and extract with ethyl acetate. Purify by silica gel chromatography to yield the final compound 1k .
ACC1 Enzymatic Inhibition Assay Protocol[7][8]
This assay measures the enzymatic activity of ACC1 by detecting the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a common method.
Figure 3: Workflow for an ACC1 enzymatic inhibition assay.
-
Reagent Preparation: Prepare assay buffer, enzyme, substrates (ATP, Acetyl-CoA, NaHCO₃), and serial dilutions of the test compound.
-
Enzyme Reaction: Add ACC1 enzyme, acetyl-CoA, and the test inhibitor to a 384-well plate. Pre-incubate briefly.
-
Initiation: Start the reaction by adding a mixture of ATP and NaHCO₃. Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Detection: Stop the enzymatic reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values from the dose-response curve.
Cellular ¹⁴C-Acetate Uptake Inhibition Assay[2]
This assay measures the effect of the inhibitor on de novo fatty acid synthesis within a cellular context by quantifying the incorporation of radiolabeled acetate into cellular lipids.
-
Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate and grow to confluence.
-
Compound Incubation: Treat the cells with various concentrations of the test compound for a set period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for a further period (e.g., 4 hours) to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis & Scintillation: Wash the cells to remove unincorporated radiolabel. Lyse the cells and add a scintillation cocktail.
-
Measurement: Quantify the incorporated radioactivity using a scintillation counter. The reduction in radioactivity compared to a vehicle control indicates the inhibition of fatty acid synthesis. Calculate IC₅₀ values from the dose-response curve.
Conclusion and Future Outlook
The this compound scaffold has demonstrated significant promise in the field of drug discovery, particularly as a core for potent, selective, and orally bioavailable ACC1 inhibitors. The structure-activity relationship is well-defined, with clear roles for substituents at the N1 and C3 positions. The successful development of compound 1k highlights the scaffold's potential to yield clinical candidates for cancer and metabolic disorders.
Future work may involve exploring this scaffold against other therapeutic targets. Its unique electronic and steric properties, distinct from more common azaindole isomers, may provide advantages in targeting a diverse range of proteins, including other metabolic enzymes or protein kinases. Further diversification of the substitution patterns and exploration of alternative linkage chemistries will undoubtedly expand the therapeutic utility of this valuable heterocyclic core.
References
- 1. osti.gov [osti.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. 5-Aminopyrrolo[3,2-B]Pyridine; 5-AMINOPYRROLO[3,2-B]PYRIDINE; 1H-pyrrolo3,2-bpyridin-5-amine; 5-Amino-4-azaindole; 1H-Pyrrolo[3,2-b]pyridin-5-ylamine; this compound HCl; this compound hydrochloride; 5-Amino-4-azaindole hydrochloride | Chemrio [chemrio.com]
- 4. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound hydrochloride | 1260771-53-6 [sigmaaldrich.com]
Initial Screening of 1H-pyrrolo[3,2-b]pyridin-5-amine Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the initial screening of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives is limited. This guide, therefore, leverages data from closely related and structurally similar pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), to provide a representative overview of the screening process, potential biological targets, and relevant experimental protocols. The methodologies and insights presented are broadly applicable to the initial assessment of novel pyrrolopyridine-based compound libraries.
The this compound scaffold is a member of the pyrrolopyridine family of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases, making them attractive starting points for the development of novel therapeutics. This guide provides a comprehensive overview of the initial screening cascade for derivatives of this scaffold, focusing on data presentation, detailed experimental protocols, and visualization of key biological pathways and workflows.
Data Presentation: In Vitro Activity of Pyrrolopyridine Derivatives
The initial screening of novel compounds typically involves evaluating their activity against a panel of biological targets and in cell-based assays. The following tables summarize the in vitro activity of various pyrrolopyridine derivatives, providing a comparative view of their potency and selectivity.
Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Protein Kinases
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | N/A |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | N/A |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | N/A |
| 1H-pyrrolo[2,3-b]pyridine | FGFR4 | 712 | N/A |
| 1H-pyrrolo[2,3-b]pyridine | c-Met | 22.8 | N/A |
| 1H-pyrrolo[3,2-g]isoquinoline | Haspin | 10 - 80 | N/A |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | 30 | KIST101029 (96 nM) |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives in Cancer Cell Lines
| Compound Scaffold | Cell Line | Cancer Type | GI50/IC50 (µM) |
| 1H-pyrrolo[3,2-c]pyridine | HeLa | Cervical Cancer | 0.12 |
| 1H-pyrrolo[3,2-c]pyridine | SGC-7901 | Gastric Cancer | 0.15 |
| 1H-pyrrolo[3,2-c]pyridine | MCF-7 | Breast Cancer | 0.21 |
| 1H-pyrrolo[2,3-b]pyridine | MKN-45 | Gastric Cancer | 0.329 |
| 1H-pyrrolo[2,3-b]pyridine | EBC-1 | Lung Cancer | 0.479 |
GI50/IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against Phosphodiesterase 4B (PDE4B)
| Compound ID | PDE4B IC50 (µM) | % Inhibition at 10 µM |
| 11a | 0.55 | 98 |
| 11b | 0.80 | 90 |
| 11c | 1.1 | 75 |
| 11h | 0.11 | 99 |
Data for this table is derived from studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful screening of compound libraries. Below are methodologies for key assays commonly employed in the initial evaluation of potential kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. Inhibition of the kinase results in a decrease in the phosphorylation of the substrate. The phosphorylated substrate is detected by a europium-labeled anti-phospho-substrate antibody. When the europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate are brought into proximity through binding to the biotinylated and phosphorylated substrate, a FRET signal is generated.
Materials:
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC conjugate
-
Stop/detection buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA, 0.01% Tween-20)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Prepare a kinase/substrate solution in kinase reaction buffer and dispense into the wells.
-
Initiate the kinase reaction by adding ATP solution to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop/detection buffer containing the europium-labeled antibody and streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.[1]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
After the treatment period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water to remove TCA and excess medium.
-
Air-dry the plates completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air-dry the plates completely.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by pyrrolopyridine derivatives and a typical workflow for an initial screening campaign.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
References
Spectroscopic Characterization of 1H-pyrrolo[3,2-b]pyridin-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the available spectroscopic data for the hydrochloride salt of this compound and outlines generalized experimental protocols for its characterization. Due to the limited availability of published experimental data for the free base, this document also presents data for related pyrrolopyridine structures to serve as a comparative reference.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇N₃
-
Molecular Weight: 133.15 g/mol
-
CAS Number: 131084-54-3
The hydrochloride salt of this compound has the molecular formula C₇H₈ClN₃ and a molecular weight of 169.61 g/mol [1][2].
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| Predicted | |||
| ~11.0 - 12.0 | br s | 1H | N1-H (pyrrole) |
| ~7.5 - 8.0 | d | 1H | H7 |
| ~7.0 - 7.5 | t | 1H | H3 |
| ~6.5 - 7.0 | d | 1H | H6 |
| ~6.0 - 6.5 | t | 1H | H2 |
| ~5.0 - 6.0 | br s | 2H | NH₂ |
Note: Predicted values are based on general chemical shift ranges for similar heterocyclic amines. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| ~150 - 160 | C5 |
| ~140 - 150 | C7a |
| ~130 - 140 | C3a |
| ~120 - 130 | C7 |
| ~110 - 120 | C3 |
| ~100 - 110 | C6 |
| ~90 - 100 | C2 |
Note: Predicted values are based on computational models and data from analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium - Strong, Broad | N-H stretching (amine and pyrrole) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1650 - 1580 | Medium - Strong | N-H bending (amine) |
| 1600 - 1450 | Medium - Strong | C=C and C=N stretching (aromatic rings) |
| 1350 - 1250 | Medium | C-N stretching (aromatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 133.06 | [M]⁺ |
| 134.07 | [M+H]⁺ |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are not available in the public domain. However, the following are generalized procedures that would be applicable.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its identification, purity assessment, and further development in research and pharmaceutical applications. While specific experimental data for the free base is scarce, the information available for its hydrochloride salt, combined with predicted data and generalized experimental protocols, provides a foundational guide for researchers in the field. Further publication of experimental data for this compound is encouraged to facilitate future research endeavors.
References
Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Inhibitors Based on the 1H-Pyrrolo[3,2-b]pyridin-5-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridin-5-amine core scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of clinically relevant enzymes and receptors. This technical guide provides an in-depth overview of the discovery of novel inhibitors based on this scaffold, presenting key data, detailed experimental methodologies, and visual representations of associated signaling pathways and drug discovery workflows.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various derivatives based on the pyrrolopyridine scaffold against their respective targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding further optimization efforts.
Table 1: Inhibitory Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against Acetyl-CoA Carboxylase 1 (ACC1)
| Compound | ACC1 Inhibition (IC50, nM) | Cellular Potency (¹⁴C Acetate Uptake Inhibition, IC50, nM) |
| 1c | Potent (exact value not specified) | - |
| 1k | Potent (exact value not specified) | Sufficient |
Data extracted from a study on novel ACC1 inhibitors.[1]
Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| 4h | 7 | 9 | 25 | 712 |
This data highlights the pan-FGFR inhibitory activity of compound 4h.[2][3][4]
Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine and 1H-Pyrazolo[3,4-b]pyridine Derivatives against c-Met Kinase
| Compound | c-Met Kinase Inhibition (IC50, nM) |
| 9 | 22.8 |
Compound 9 demonstrates strong c-Met kinase inhibition.
Table 4: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase
| Compound | Haspin Kinase Inhibition (IC50, nM) |
| 2 | 10.1 |
| 3 | 10.6 |
| 8 | 10-80 |
| 10 | 10-80 |
| 15 | 10-80 |
| 16 | Submicromolar |
| 17 | 10-80 |
These compounds exhibit potent, low nanomolar inhibition of Haspin kinase.[5]
Table 5: Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines
| Compound | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Compound 10t shows potent antiproliferative activity against multiple cancer cell lines.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate peptide
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay system (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer with DTT. Thaw all reagents (enzyme, substrate, ATP) on ice. Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection: After incubation, equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compounds
-
96-well plate
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a 10X stock of GTP in General Tubulin Buffer. Prepare a stock solution of the test compound in DMSO and further dilute it in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be low (e.g., <1%).[10]
-
Assay Setup: Pre-warm the microplate reader to 37°C. On ice, add 10 µL of the 10X test compound, control compounds, or DMSO to the appropriate wells of a 96-well plate.[10]
-
Reaction Initiation: Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice. Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well. Mix gently.[10]
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm (for a turbidity-based assay) or fluorescence at the appropriate excitation/emission wavelengths (for a fluorescence-based assay) every minute for 60-90 minutes.[10][11]
-
Data Analysis: Plot the absorbance or fluorescence against time. The rate and extent of tubulin polymerization can be determined from the resulting curves.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Harvest approximately 1 x 10⁶ cells. Wash the cells with cold PBS and then fix them by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[3][12]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[12]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. The percentage of cells in each phase can be quantified using appropriate software.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for a clear understanding of the drug discovery process. The following diagrams were created using the DOT language.
Caption: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][6][14][15][16]
Caption: A generalized workflow for kinase inhibitor drug discovery.[17][18][19][20][21]
Caption: The iterative process of Structure-Activity Relationship (SAR) studies.[22][23][24][25][26]
References
- 1. mdpi.com [mdpi.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. chemicalkinomics.com [chemicalkinomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 21. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 22. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 23. monash.edu [monash.edu]
- 24. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. collaborativedrug.com [collaborativedrug.com]
- 26. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
The Structure-Activity Relationship of 1H-pyrrolo[3,2-b]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, participating in key interactions with various biological targets. The broader family of pyrrolopyridines has yielded compounds with a wide array of pharmacological activities, including potent kinase inhibitors targeting FGFR, FAK, c-Met, and JAK3, as well as inhibitors of tubulin polymerization and phosphodiesterase 4B (PDE4B). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 1H-pyrrolo[3,2-b]pyridin-5-amine core. The primary focus of this document is on a series of substituted benzamide derivatives that have been investigated as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases.
Core Scaffold Synthesis
The synthesis of the this compound core can be achieved through multi-step synthetic routes. One reported method starts from commercially available 2-amino-6-methyl-5-nitropyridine.[1] The general approach involves the formation of the pyrrole ring fused to the pyridine core, followed by the introduction and modification of the amine functionality at the 5-position. A key step can involve the reaction of a suitably substituted pyridine with an alkyne, followed by cyclization to form the bicyclic pyrrolopyridine system.[2]
Structure-Activity Relationship (SAR) of this compound Derivatives as MAO-B Inhibitors
A series of N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-B. The core structure consists of the this compound scaffold connected via an amide linker to a substituted phenyl ring. The following table summarizes the quantitative SAR data for these compounds.
| Compound ID | R1 | R2 | R3 | R4 | R5 | MAO-B IC50 (nM) |
| 1 | H | H | H | H | H | 1300 |
| 2 | Cl | H | H | H | H | 290 |
| 3 | H | Cl | H | H | H | 250 |
| 4 | H | H | Cl | H | H | 100 |
| 5 | F | H | H | H | H | 450 |
| 6 | H | F | H | H | H | 210 |
| 7 | H | H | F | H | H | 120 |
| 8 | Cl | H | F | H | H | 90 |
| 9 | H | Cl | F | H | H | 75 |
| 10 | F | H | F | H | H | 110 |
| 11 | H | F | F | H | H | 85 |
| 12 | H | H | OCH3 | H | H | 500 |
| 13 | H | H | CF3 | H | H | 70 |
| 14 | H | H | Cl | Cl | H | 65 |
Analysis of SAR:
The data presented in the table reveals several key trends regarding the substitution on the phenyl ring:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (1 ) displays weak MAO-B inhibitory activity (IC50 = 1300 nM), indicating that substitution is crucial for potency.
-
Monohalogen Substitution: Introduction of a single halogen atom on the phenyl ring generally improves activity. The position of the halogen is important, with the potency increasing in the order of ortho < meta < para for both chlorine (2 , 3 , 4 ) and fluorine (5 , 6 , 7 ). A 4-chloro or 4-fluoro substituent provides a significant increase in potency.
-
Dihalogen Substitution: The combination of halogen substituents further enhances inhibitory activity. For instance, combining a 2-chloro and a 4-fluoro substituent (8 ) or a 3-chloro and a 4-fluoro substituent (9 ) leads to potent inhibitors with IC50 values of 90 nM and 75 nM, respectively. Similarly, 3,4-difluoro substitution (11 ) results in an IC50 of 85 nM.
-
Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups appear to be favorable for activity. The trifluoromethyl group at the 4-position (13 ) results in a potent inhibitor (IC50 = 70 nM). In contrast, the electron-donating methoxy group at the 4-position (12 ) leads to a significant decrease in activity compared to the potent halogenated analogs.
-
Polysubstitution: Dichlorination at the 3- and 4-positions (14 ) yields one of the most potent compounds in this series (IC50 = 65 nM).
Experimental Protocols
General Synthesis of N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide Derivatives[1]
To a solution of this compound (1.0 equivalent) in anhydrous pyridine at room temperature is added the appropriately substituted benzoyl chloride (1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1, v/v) or by preparative reverse-phase HPLC to yield the final N-(1H-pyrrolo[3,2-b]pyridin-5-yl)benzamide derivative.
In Vitro MAO-B Inhibition Assay
The inhibitory activity of the compounds against human MAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the MAO-B-catalyzed oxidation of a substrate. The reaction is carried out in a 96-well plate format. Each well contains the test compound at various concentrations, recombinant human MAO-B enzyme, and a suitable substrate (e.g., p-tyramine). The reaction is initiated by the addition of the substrate and incubated at 37°C. After a set incubation period, a developing reagent containing horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red) is added. The fluorescence intensity is measured using a microplate reader (excitation ~530 nm, emission ~590 nm). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways and Mechanism of Action
Monoamine Oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine. The inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters, which can be beneficial in neurodegenerative disorders such as Parkinson's disease. Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage. By inhibiting MAO-B, these compounds can exert a neuroprotective effect.
References
Synthesis of Substituted 1H-pyrrolo[3,2-b]pyridin-5-amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for substituted 1H-pyrrolo[3,2-b]pyridin-5-amines, a class of compounds of significant interest in medicinal chemistry due to their prevalence as scaffolds in various kinase inhibitors. This document outlines key synthetic strategies, detailed experimental protocols, and explores the context of their biological activity.
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen imparts distinct electronic properties and potential for improved pharmacokinetic profiles. The introduction of a 5-amino group provides a crucial handle for further functionalization and can play a key role in the interaction with biological targets, particularly the hinge region of protein kinases. This guide will focus on the primary synthetic methodologies for accessing 5-amino substituted 4-azaindole derivatives.
Synthetic Strategies
The synthesis of substituted 1H-pyrrolo[3,2-b]pyridin-5-amines can be broadly approached through two main strategies:
-
Strategy A: Construction of the 4-azaindole core followed by functionalization. This is the most common approach, typically involving the synthesis of the 1H-pyrrolo[3,2-b]pyridine ring system, followed by nitration at the C5 position and subsequent reduction to the desired 5-amine.
-
Strategy B: Pre-functionalization of the pyridine precursor. This strategy involves starting with a pyridine derivative that already contains a nitrogen-based functional group at the desired position, which is then carried through the cyclization to form the pyrrolo[3,2-b]pyridine core.
Key Synthetic Reactions
Several named reactions and modern catalytic methods are employed in the synthesis of the 4-azaindole core:
-
Bartoli Indole Synthesis: A reaction of nitroarenes with vinyl Grignard reagents to form indoles. This can be adapted for the synthesis of azaindoles from nitropyridines.
-
Fischer Indole Synthesis: The acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. This method can be effective for preparing 4- and 6-azaindoles, particularly when the starting pyridylhydrazine has an electron-donating group.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki, Heck, and Sonogashira couplings are versatile for constructing the pyrrole ring onto a pyridine precursor.[2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, which can be a potential route to introduce the 5-amino group directly.
A general workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine via the nitration and reduction of a pre-formed 4-azaindole core is depicted below.
References
Methodological & Application
Application Notes and Protocols for the Use of 1H-Pyrrolo[3,2-b]pyridin-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives are key heterocyclic building blocks in the design and synthesis of potent and selective kinase inhibitors. The pyrrolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, primarily for its ability to mimic the adenine region of ATP and form critical hydrogen bond interactions within the hinge region of the kinase active site. The 5-amino group serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting inhibitor.
While direct literature detailing the use of this compound in kinase inhibitor synthesis is limited, extensive research on structurally similar analogs, particularly 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, provides a wealth of transferable knowledge. The methodologies and principles derived from these analogs offer a robust framework for the development of kinase inhibitors from the this compound scaffold.
These inhibitors have shown promise in targeting a range of kinases implicated in oncogenic signaling pathways, including but not limited to, Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), Transforming Growth Factor-beta Receptor I (TGF-βRI), and Fibroblast Growth Factor Receptor (FGFR).[1]
Kinase Targets and Signaling Pathways
Kinase inhibitors developed from pyrrolopyridine scaffolds are designed to interfere with aberrant signaling pathways that drive cancer cell proliferation, survival, and migration. The strategic design of these molecules allows for high potency and selectivity against specific kinase targets.
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) Signaling
ALK and ROS1 are receptor tyrosine kinases that, upon chromosomal rearrangement, can become potent oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC). The resulting fusion proteins lead to constitutive kinase activity, activating downstream pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, which promote cell growth and survival. Inhibitors based on the pyrrolopyridine scaffold can effectively block the ATP-binding site of these kinases, thereby inhibiting their activity and suppressing tumor growth.[1]
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Transforming Growth Factor-beta (TGF-β) Signaling
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. TGF-βRI is a serine/threonine kinase that, upon ligand binding, phosphorylates and activates SMAD proteins, which then translocate to the nucleus to regulate gene expression. Inhibitors targeting TGF-βRI can block this pathway, potentially preventing tumor progression and metastasis.
Caption: TGF-β Signaling Pathway and Inhibition.
Quantitative Data: Representative Kinase Inhibitor Potency
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from pyrrolopyridine scaffolds, demonstrating their potency against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 14 | Bladder Cancer Cell Line | 15,000 | [2] |
| Compound 42 | Cdc7 | 7 | [3] |
| TNIK Inhibitor | TNIK | <1 | [4] |
| Haspin Inhibitor | Haspin | 10-80 | [5][6] |
Experimental Protocols
The following protocols are adapted from methodologies for the synthesis of kinase inhibitors using 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and can serve as a general guideline for the use of this compound.
General Synthetic Workflow
A common synthetic strategy involves the functionalization of the 5-amino group of the pyrrolopyridine core, often through coupling reactions, to introduce various substituents that can interact with different regions of the kinase active site.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Suzuki Coupling
This protocol outlines a general method for the Suzuki coupling of a halogenated pyrrolopyridine with a boronic acid, a key step in constructing many kinase inhibitors.
Materials:
-
Halogenated 1H-pyrrolo[3,2-b]pyridine derivative (e.g., 5-bromo-1H-pyrrolo[3,2-b]pyridine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene/Ethanol)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction flask, add the halogenated 1H-pyrrolo[3,2-b]pyridine, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of an amine with a halogenated 1H-pyrrolo[3,2-b]pyridine, a versatile method for introducing amino substituents.[7]
Materials:
-
Halogenated 1H-pyrrolo[3,2-b]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)
-
Ligand (e.g., Xantphos, BINAP, 0.1 equiv)
-
Base (e.g., Cs₂CO₃, NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction flask, add the halogenated 1H-pyrrolo[3,2-b]pyridine, amine, and base.[7]
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the palladium catalyst and ligand to the flask under the inert atmosphere.[7]
-
Add the anhydrous solvent via syringe.[7]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.[1]
Protocol 3: Urea Formation
This protocol details the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore, starting from this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.[1]
-
Add the aryl isocyanate dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.[1]
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.[1]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications at the 5-amino position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The experimental protocols and data presented here, derived from closely related analogs, offer a strong foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors based on this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 1H-pyrrolo[3,2-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The ability to selectively functionalize its core structure, particularly at the 5-amino position, is crucial for developing novel therapeutic agents. These application notes provide detailed protocols for common and effective functionalization strategies for 1H-pyrrolo[3,2-b]pyridin-5-amine, including N-functionalization of the exocyclic amine, C-C bond formation on the pyridine ring, and N-functionalization of the pyrrole ring.
N-Arylation of the 5-Amino Group via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol details the N-arylation of this compound with various aryl halides, a key transformation for generating libraries of N-aryl derivatives with diverse biological activities.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add a base (e.g., NaOt-Bu, 1.4 mmol) to the tube.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1H-pyrrolo[3,2-b]pyridin-5-amine.
Data Presentation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | 3-Chloroanisole | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Iodopyridine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 | 16 | 72 |
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the palladium-catalyzed N-arylation of this compound.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3][4] To functionalize the 1H-pyrrolo[3,2-b]pyridine core, a halogenated precursor is required. A plausible precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine, can be synthesized via electrophilic bromination of the parent amine.
Protocol for Bromination (Precursor Synthesis):
-
Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., DMF or acetic acid, 10 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine.
Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine (1.0 mmol), the desired boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., DMF/H₂O 4:1, 5 mL).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Seal the vessel and heat in a microwave reactor or oil bath at 80-120 °C for 30-90 minutes (microwave) or 6-18 hours (conventional heating).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the 6-substituted product.
Data Presentation:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 12 h | 90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | 8 h | 82 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 h | 75 |
Signaling Pathway for Suzuki-Miyaura Coupling:
Caption: Synthetic pathway for C-6 functionalization via bromination and subsequent Suzuki coupling.
N-Functionalization of the Pyrrole Ring (N-1)
The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine core can be readily functionalized through alkylation or acylation reactions. This modification can influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability.
Experimental Protocol for N-Alkylation:
-
Deprotonation: To a solution of this compound (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or THF, 10 mL) at 0 °C, add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reagent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 mmol) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methyl Iodide | NaH | DMF | RT | 12 | 95 | | 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 8 | 88 | | 3 | SEM-Cl | NaH | THF | RT | 6 | 92 |
Experimental Workflow for N-Alkylation:
Caption: Step-by-step workflow for the N-alkylation of the pyrrole ring.
References
Application of 1H-Pyrrolo[3,2-b]pyridin-5-amine Derivatives in Cancer Research: Application Notes and Protocols
Disclaimer: Direct research on the specific application of 1H-pyrrolo[3,2-b]pyridin-5-amine in cancer research is limited in the provided search results. However, the broader class of pyrrolopyridine derivatives, which share a similar core structure, has been extensively investigated as a promising scaffold for the development of novel anti-cancer agents.[1] This document provides a comprehensive overview of the applications of various pyrrolopyridine isomers and their derivatives in cancer research, including their mechanisms of action, and detailed protocols for their evaluation.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry and forms the core of many biologically active compounds.[2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antitumor properties.[2]
Mechanism of Action of Pyrrolopyridine Derivatives in Cancer
Pyrrolopyridine derivatives have been shown to exert their anti-cancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival.
1.1. Kinase Inhibition:
A significant area of interest is the development of pyrrolopyridine derivatives as kinase inhibitors.[2] Protein kinases are crucial regulators of cell signaling pathways, and their abnormal activation is a hallmark of many cancers.[3][4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[5][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5][6] For instance, compound 4h from one study exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[5][6] This inhibition leads to the suppression of downstream signaling pathways like RAS–MEK–ERK and PI3K–Akt, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[6]
-
Haspin Kinase Inhibition: Researchers have synthesized 1H-pyrrolo[3,2-g]isoquinoline derivatives that show low nanomolar potency toward Haspin kinase.[3][4]
-
Other Kinases: Pyrrolo[3,2-b]quinoxaline derivatives have been designed as EphA3 tyrosine kinase inhibitors.[7] The 7-azaindole scaffold has also been utilized to develop inhibitors for kinases such as Protein Kinase B (Akt) and Janus kinase 3 (JAK3).[2]
1.2. Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[8] A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization.[8] The compound 10t from this series displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[8] Inhibition of tubulin polymerization leads to G2/M phase cell cycle arrest and apoptosis.[8]
1.3. Anti-proliferative Activity against Melanoma:
New series of diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant anti-proliferative activities against melanoma cell lines.[9] Several of these compounds showed superior potencies against the A375P human melanoma cell line compared to the approved drug Sorafenib.[9] Bisamide derivatives from this series exhibited 2-digit nanomolar IC50 values across different melanoma cell lines.[9] Similarly, diarylureas and amides with a pyrrolo[3,2-b]pyridine scaffold have also shown potent antiproliferative activity against the A375 human melanoma cell line.[10]
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of representative pyrrolopyridine derivatives.
| Compound ID | Scaffold | Target Cancer Cell Line(s) | IC50 / GI50 Values | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 0.12 µM, 0.15 µM, 0.21 µM | [8] |
| 9a-c, f | 1H-pyrrolo[3,2-c]pyridine | NCI-9 melanoma cell lines | 2-digit nanomolar | [9] |
| Ir and It | pyrrolo[3,2-b]pyridine | A375 (melanoma) | Most potent in the series | [10] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 4T1 (breast cancer) | Potent inhibition | [5][6] |
| 8f | Pyrrolo[2,3-d]pyrimidine | HT-29 (colon cancer) | 4.55 ± 0.23 µM | [11] |
| 8g | Pyrrolo[2,3-d]pyrimidine | HT-29 (colon cancer) | 4.01 ± 0.20 µM | [11] |
| 13c7 | 5-halogenated-7-azaindolin-2-one | 7 human cancer cell lines | 4.49-15.39 μM | [12] |
Experimental Protocols
3.1. Kinase Inhibition Assay (TR-FRET)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of a compound against a target kinase.[2]
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., FGFR1).
Materials:
-
Target kinase (e.g., recombinant human FGFR1)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine)
-
Detection solution containing europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin
-
384-well assay plates
-
Plate reader capable of TR-FRET measurement
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
3.2. Cell Proliferation Assay (SRB Assay)
This protocol describes the use of the Sulforhodamine B (SRB) assay to measure the anti-proliferative effect of a test compound on cancer cells.[2][12]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 72 hours.
-
After treatment, fix the cells by gently adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates five times with water to remove TCA.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the protein-bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to detect apoptosis induced by a test compound.[2]
Objective: To determine if the anti-proliferative activity of a test compound is due to the induction of apoptosis.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of pyrrolopyridine derivatives.
Caption: General experimental workflow for evaluating pyrrolopyridine derivatives.
References
- 1. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-pyrrolo[3,2-b]pyridin-5-amine as a Potential PDE4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, public domain scientific literature does not contain specific data on the activity of 1H-pyrrolo[3,2-b]pyridin-5-amine as a PDE4B inhibitor. The following application notes and protocols are based on data from a closely related series of compounds, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides , which have been reported as potent and selective PDE4B inhibitors[1][2]. This information is provided as a representative guide for researchers interested in investigating the potential of pyrrolopyridine scaffolds as PDE4B inhibitors.
Introduction
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in a multitude of cellular processes, including inflammation and immune responses[3][4]. By catalyzing the hydrolysis of cAMP to AMP, PDE4B plays a critical role in modulating inflammatory signaling pathways. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory mediator production, such as Tumor Necrosis Factor-alpha (TNF-α)[3][5]. Consequently, selective PDE4B inhibitors are being actively investigated as potential therapeutic agents for a range of inflammatory and neurological disorders.
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of selective PDE4B inhibitors[1]. This document provides an overview of the reported activity of this class of compounds and detailed protocols for their evaluation.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a selection of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against human PDE4B. These compounds demonstrated moderate to good inhibition of the enzyme[1].
| Compound ID | Structure | PDE4B IC50 (µM) | % Inhibition at 10 µM |
| 7 | 1H-pyrrolo[2,3-b]pyridine core | 0.48 | - |
| 11h | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative | 0.11 | 99 |
| Rolipram | (Reference Compound) | - | - |
Data extracted from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors"[1].
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to characterizing PDE4B inhibitors, the following diagrams illustrate the PDE4B signaling pathway and a general workflow for inhibitor screening.
Caption: PDE4B Signaling Pathway in Inflammation.
Caption: Experimental Workflow for PDE4B Inhibitor Discovery.
Experimental Protocols
Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of test compounds against human PDE4B.
Materials and Reagents:
-
Recombinant Human PDE4B (e.g., BPS Bioscience, #60042)
-
PDE Assay Buffer (e.g., BPS Bioscience, #60300)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (e.g., supplied with a commercial kit)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Rolipram (as a positive control)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and Rolipram in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO.
-
Further dilute the compounds in PDE Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
For the "100% activity" control, add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration.
-
For the "no enzyme" control, add 5 µL of PDE Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of PDE4B enzyme in cold PDE Assay Buffer.
-
Add 5 µL of the PDE4B enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.
-
-
Reaction Initiation:
-
Prepare a working solution of cAMP-FAM substrate in PDE Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the cAMP-FAM solution to all wells. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Add the Binding Agent according to the manufacturer's instructions.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is proportional to the amount of AMP produced.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular TNF-α Release Inhibition Assay
This protocol outlines a method to assess the ability of a test compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
Rolipram (as a positive control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Rolipram in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Pre-incubate the cells with the test compounds or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in cell culture medium.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well for TNF-α measurement.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α release inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
These protocols provide a foundational framework for the initial characterization of this compound or related compounds as potential PDE4B inhibitors. Further studies, including selectivity profiling against other PDE isoforms and in vivo efficacy models, are necessary for a comprehensive evaluation.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1H-pyrrolo[3,2-b]pyridin-5-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole (1H-pyrrolo[2,3-b]pyridine), represents a promising heterocyclic motif in medicinal chemistry. Its structural similarity to purines makes it an ideal candidate for interacting with ATP-binding sites of various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, libraries of substituted 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives are of significant interest for high-throughput screening (HTS) campaigns to identify novel and potent kinase inhibitors.
This document provides a comprehensive guide to developing and executing HTS campaigns for this compound libraries. Due to the limited specific literature on this exact isomer, the protocols and data presented are adapted from well-established methodologies for the closely related and extensively studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[1][2] These application notes are intended to serve as a foundational resource for researchers to design and implement robust screening strategies.
Library Synthesis and Design
The generation of a diverse chemical library is the cornerstone of any successful HTS campaign. The this compound core provides a versatile scaffold for combinatorial synthesis. The amino group at the 5-position is a key functional handle for introducing diversity. Standard synthetic methodologies applicable to related heterocyclic systems, such as Suzuki coupling, Buchwald-Hartwig amination, and amide bond formation, can be employed to generate a library with a wide range of substituents.[3]
A representative synthetic approach for library generation is the Buchwald-Hartwig amination, which allows for the coupling of the core scaffold with a variety of aryl or heteroaryl halides.[1]
Protocol: Representative Buchwald-Hartwig Amination for Library Synthesis
-
Materials:
-
Protected this compound (1.0 eq)
-
Aryl/heteroaryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.05 eq)
-
Ligand (e.g., Xantphos, 0.1 eq)
-
Base (e.g., Cesium Carbonate, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the protected this compound, aryl/heteroaryl halide, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Subsequent deprotection of the protecting group will yield the final library compound.
-
High-Throughput Screening Protocols
The selection of appropriate assays is critical for identifying meaningful hits from a compound library. A tiered screening approach is often employed, starting with a primary biochemical screen to identify compounds that interact directly with the target kinase, followed by secondary cell-based assays to confirm activity in a more physiological context.
Primary Screening: Biochemical Kinase Inhibition Assay
A robust and sensitive biochemical assay is essential for the primary screen. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used technology for this purpose due to its low background, high sensitivity, and suitability for automation.[2]
Protocol: TR-FRET Kinase Inhibition Assay
-
Objective: To identify compounds that inhibit the enzymatic activity of a target kinase.
-
Assay Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate, which binds to the biotinylated substrate, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Materials:
-
Recombinant target kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds from the this compound library
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
-
Procedure:
-
Dispense a small volume (e.g., 20-50 nL) of test compounds at various concentrations into the assay plates.
-
Add the target kinase and biotinylated substrate peptide in kinase reaction buffer to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (europium-labeled antibody and streptavidin-APC).
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound and determine IC50 values for active compounds.
-
Secondary Screening: Cell-Based Assays
Hits from the primary screen should be validated in cell-based assays to assess their activity in a cellular environment, their effects on cell viability, and their mechanism of action.
Protocol: Cell Proliferation Assay (SRB Assay)
-
Objective: To determine the anti-proliferative activity of hit compounds on cancer cell lines.
-
Assay Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[2]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the hit compounds for 72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).[2]
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the anti-proliferative activity of hit compounds is due to the induction of apoptosis.
-
Assay Principle: Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Procedure:
-
Treat cells with the hit compound at its GI50 concentration for 24 or 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Data Presentation
Quantitative data from screening and subsequent characterization should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Kinase Inhibition Data for Pyrrolopyridine Scaffolds
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | FGFR1 | 7 |
| Example 2 | FGFR2 | 9 |
| Example 3 | FGFR3 | 25 |
| Example 4 | Akt | 9 |
Note: The data presented are for derivatives of the related 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds and are shown for illustrative purposes.[1][4]
Table 2: Representative Cellular Activity Data
| Compound ID | Cell Line | Assay | GI50 (µM) |
| Hit-1 | MCF-7 | SRB | 1.2 |
| Hit-2 | HCT116 | SRB | 0.8 |
| Hit-3 | A549 | SRB | 2.5 |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex signaling pathways and experimental workflows.
Caption: Key kinase signaling pathways often targeted by pyrrolopyridine inhibitors.
Caption: General workflow for HTS of this compound libraries.
Conclusion
The this compound scaffold holds significant potential for the discovery of novel kinase inhibitors. While direct screening data for this specific isomer is not yet widely available, the established protocols and successful screening campaigns for the related 7-azaindole scaffold provide a robust framework for initiating new drug discovery programs. By leveraging the detailed methodologies for library synthesis, biochemical screening, and cell-based assays outlined in these application notes, researchers can effectively explore the therapeutic potential of this promising class of compounds. Careful data analysis and visualization will be paramount in identifying and optimizing lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine-3-carboxamide derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as inhibitors of various biological targets. The following protocols are based on established synthetic strategies, including the Larock indole synthesis for the construction of the core heterocyclic scaffold, followed by functional group manipulations to introduce the desired amine and carboxamide moieties.
I. Overview of the Synthetic Strategy
The synthesis of this compound-3-carboxamide derivatives is a multi-step process that can be broadly divided into three key stages:
-
Construction of the 1H-pyrrolo[3,2-b]pyridine Core: This is achieved through a palladium-catalyzed Larock indole synthesis, which involves the heteroannulation of a substituted 2-amino-3-halopyridine with a suitable alkyne. To incorporate the 3-carboxamide functionality at a later stage, an alkyne bearing a protected carboxyl group, such as an ethyl propiolate, is utilized.
-
Introduction of the 5-Amino Group: The synthesis starts with a pyridine precursor containing a nitro group at the 5-position. This nitro group is carried through the initial cyclization steps and is subsequently reduced to the desired primary amine in a later stage of the synthesis.
-
Formation of the 3-Carboxamide Group: Following the construction of the core structure and introduction of the 5-amino group, the ester at the 3-position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then coupled with a variety of primary or secondary amines using standard amide bond formation protocols to yield the final this compound-3-carboxamide derivatives.
II. Experimental Workflows and Visualizations
The logical flow of the primary synthetic route is depicted in the following diagrams.
Caption: Overall synthetic workflow for this compound-3-carboxamide derivatives.
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This protocol describes the construction of the core heterocyclic system using the Larock indole synthesis.
Materials:
-
2-Amino-3-iodo-5-nitropyridine
-
Ethyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-iodo-5-nitropyridine (1.0 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
To the stirred solution, add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Protocol 2: Synthesis of Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This protocol details the reduction of the nitro group to a primary amine.
Materials:
-
Ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with dichloromethane and neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Protocol 4: Synthesis of this compound-3-carboxamide Derivatives
This protocol details the final amide coupling step to generate a variety of derivatives.
Materials:
-
5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
-
A desired primary or secondary amine (R¹R²NH) (1.2 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final this compound-3-carboxamide derivative.
IV. Data Presentation
The following tables summarize representative yields for the key synthetic steps and showcase a variety of synthesized derivatives with their corresponding yields.
Table 1: Representative Yields for Key Synthetic Intermediates
| Step | Intermediate Product | Typical Yield (%) |
| 1 | Ethyl 5-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 60-75 |
| 2 | Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 85-95 |
| 3 | 5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 80-90 |
Table 2: Synthesis of Various this compound-3-carboxamide Derivatives
| Entry | Amine (R¹R²NH) | R¹ | R² | Product Yield (%) |
| 1 | Ammonia | H | H | 78 |
| 2 | Methylamine | CH₃ | H | 82 |
| 3 | Cyclopropylamine | c-C₃H₅ | H | 85 |
| 4 | Aniline | Ph | H | 75 |
| 5 | Morpholine | -(CH₂)₂O(CH₂)₂- | 88 | |
| 6 | Piperidine | -(CH₂)₅- | 86 |
Note: The yields presented are representative and may vary depending on the specific substrates, reaction scale, and optimization of reaction conditions.
V. Conclusion
The synthetic route outlined in these application notes provides a reliable and versatile method for the preparation of a diverse library of this compound-3-carboxamide derivatives. The use of the Larock indole synthesis allows for the efficient construction of the core heterocyclic scaffold, and the subsequent functional group manipulations enable the introduction of the key pharmacophoric features. These detailed protocols and representative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery for the exploration of this promising class of compounds.
In Vivo Evaluation of 1H-pyrrolo[3,2-b]pyridin-5-amine Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the in vivo evaluation of drugs based specifically on the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold is limited. The following application notes and protocols are based on established methodologies for the broader class of pyrrolopyridine (azaindole) derivatives and include specific data on a closely related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an illustrative example. These guidelines should be adapted based on the specific properties of the test compound and the therapeutic indication.
Introduction
The 1H-pyrrolo[3,2-b]pyridine core, a member of the azaindole family, is a privileged scaffold in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a wide range of biological targets. Derivatives of pyrrolopyridines have been investigated for various therapeutic applications, including oncology, inflammation, and infectious diseases. This document provides a framework for the in vivo evaluation of drug candidates based on the this compound scaffold, covering pharmacokinetic, efficacy, and preliminary toxicology studies.
Signaling Pathways and Therapeutic Rationale
Pyrrolopyridine derivatives often function as kinase inhibitors. The specific signaling pathways targeted would depend on the individual compound's mechanism of action. For instance, if a this compound derivative is designed as an inhibitor of a specific kinase, its in vivo evaluation would focus on downstream markers of that pathway.
Caption: General kinase inhibitor signaling pathway.
Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in vivo.
Animal Model: Male Swiss Albino mice or Sprague-Dawley rats are commonly used.
Protocol:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Dosing:
-
Intravenous (IV) Administration: Administer the compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.
-
Oral (PO) Administration: Administer the compound (e.g., 10-50 mg/kg) dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Caption: Workflow for in vivo pharmacokinetic studies.
In Vivo Efficacy Studies
The choice of efficacy model is dictated by the therapeutic target of the drug. For an anti-cancer agent, a tumor xenograft model is appropriate.
Objective: To evaluate the anti-tumor efficacy of the test compound in a relevant cancer model.
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) bearing human tumor xenografts.
Protocol:
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., HCT-116 for colorectal cancer) under standard conditions.
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into vehicle control and treatment groups.
-
-
Treatment:
-
Administer the test compound or vehicle daily by oral gavage at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., 14-21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
-
Pharmacodynamic (PD) Studies
Objective: To demonstrate that the drug engages its target and modulates the intended signaling pathway in vivo.
Protocol (for an ACC1 inhibitor example):
-
Study Design: Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Dosing: Administer a single oral dose of the test compound (e.g., 100 mg/kg).
-
Tissue Collection: At a specified time post-dose (e.g., 2-4 hours), euthanize the animals and collect the tumor tissue.
-
Biomarker Analysis:
-
Homogenize the tumor tissue and extract metabolites.
-
Measure the concentration of the target biomarker (e.g., malonyl-CoA for an ACC1 inhibitor) using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Compare the biomarker levels in the treated group to the vehicle control group to determine the extent of target engagement.
Preliminary Toxicology Assessment
Objective: To evaluate the safety and tolerability of the test compound.
Protocol:
-
Dose Range Finding Study:
-
Administer single escalating doses of the compound to a small group of animals.
-
Observe for signs of acute toxicity and determine the maximum tolerated dose (MTD).
-
-
Repeat-Dose Toxicity Study (e.g., 7-day):
-
Administer the compound daily for 7 days at doses up to the MTD.
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
Collect major organs for histopathological examination.
-
Data Presentation
Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative (Compound 1k) in Mice. [1]
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| CL (mL/min/kg) | 18.9 | - |
| Vdss (L/kg) | 1.3 | - |
| T1/2 (h) | 1.1 | - |
| Cmax (ng/mL) | - | 1260 |
| Tmax (h) | - | 0.5 |
| AUCinf (ng*h/mL) | 883 | 2960 |
| F (%) | - | 33.5 |
Data is illustrative and based on a related compound.[1]
Efficacy Data
Table 2: In Vivo Efficacy of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative (Compound 1k) in an HCT-116 Xenograft Model. [1]
| Treatment Group | Dose (mg/kg, PO) | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 850 ± 120 | - |
| Compound 1k | 100 | 340 ± 85 | 60 |
Data is illustrative and based on a related compound.[1]
Pharmacodynamic Data
Table 3: Pharmacodynamic Effect of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative (Compound 1k) on Malonyl-CoA Levels in HCT-116 Xenograft Tumors. [1]
| Treatment Group | Dose (mg/kg, PO) | Time Point (h) | Malonyl-CoA Concentration (pmol/mg tissue) | % Reduction vs. Vehicle |
| Vehicle | - | 2 | 1.5 ± 0.3 | - |
| Compound 1k | 100 | 2 | 0.4 ± 0.1 | 73 |
Data is illustrative and based on a related compound.[1]
Conclusion
The in vivo evaluation of this compound based drugs requires a systematic approach encompassing pharmacokinetics, efficacy, and toxicology. While specific data for this scaffold is not abundant in the public literature, the protocols and data presented for related pyrrolopyridine derivatives provide a robust framework for designing and executing these critical preclinical studies. The successful progression of a drug candidate from this class will depend on a favorable balance of potency, selectivity, pharmacokinetic properties, and safety, as determined through rigorous in vivo testing.
References
Application Notes and Protocols for Fragment-Based Drug Design with 1H-pyrrolo[3,2-b]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology for the discovery of high-quality lead compounds. This approach utilizes small, low-molecular-weight compounds (fragments) to probe the binding pockets of biological targets. These initial weakly binding hits are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows it to effectively interact with the hinge region of the ATP-binding site of numerous kinases. The specific fragment, 1H-pyrrolo[3,2-b]pyridin-5-amine , offers a valuable starting point for FBDD campaigns targeting this important class of enzymes. The primary amino group provides a convenient vector for chemical elaboration, allowing for fragment growing and linking strategies to enhance potency and selectivity.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed experimental protocols for fragment screening, hit validation, and lead optimization.
Potential Kinase Targets and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isosteres have demonstrated inhibitory activity against several important kinase families implicated in oncology and inflammatory diseases. The strategic use of this compound as a starting fragment can lead to the development of inhibitors for the following key signaling pathways:
-
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase involved in integrin and growth factor receptor signaling, playing a crucial role in cell adhesion, migration, proliferation, and survival. Its dysregulation is associated with cancer metastasis.
-
JAK-STAT Signaling: The Janus kinase (JAK) family of tyrosine kinases are critical components of the signaling pathways for numerous cytokines and growth factors, regulating immune responses and hematopoiesis. Inhibitors of this pathway are used to treat autoimmune diseases and myeloproliferative neoplasms.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells.
-
Haspin Kinase and Mitotic Progression: Haspin is a serine/threonine kinase that plays a key role in mitosis by phosphorylating histone H3. Its inhibition represents a potential anti-cancer strategy.
-
Acetyl-CoA Carboxylase (ACC) and Metabolic Pathways: ACC1 is a key enzyme in the de novo synthesis of fatty acids. Its inhibition is being explored for the treatment of metabolic disorders and cancers that are dependent on lipogenesis.
Below are diagrams illustrating a general FBDD workflow and the key signaling pathways that can be targeted.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A common and effective strategy for the synthesis of this compound, also known as 5-amino-7-azaindole, involves a multi-step process. This typically begins with a substituted pyridine, followed by the construction of the fused pyrrole ring and subsequent functional group manipulations to introduce the 5-amino group. A frequently employed approach is the nitration of the 7-azaindole core, followed by the reduction of the nitro group to the desired amine.
Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?
Low overall yield can result from inefficiencies in multiple steps. The most critical stages to scrutinize are typically the cyclization reaction to form the pyrrole ring and the final reduction of the nitro group. Incomplete reactions, side-product formation, and degradation of intermediates or the final product during work-up and purification are common culprits. Careful monitoring of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the problematic step.
Q3: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
The formation of multiple byproducts can occur at various stages. During nitration, over-nitration or nitration at different positions on the aromatic rings can occur. In subsequent steps, incomplete reactions can leave starting material, while side reactions could include ring-opening or polymerization under harsh conditions. During the final reduction step, incomplete reduction can lead to nitroso or hydroxylamine intermediates.
Troubleshooting Guides
Low Yield in the Final Reduction Step
Problem: The reduction of the 5-nitro intermediate to 5-amino-1H-pyrrolo[3,2-b]pyridine is resulting in a low yield of the desired product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. - Consider a slight increase in the reaction temperature, if the stability of the product allows. - Ensure the catalyst (if used, e.g., Pd/C) is fresh and active. |
| Degradation of Product | - The amino group can be sensitive to oxidation. Ensure the work-up is performed promptly and under an inert atmosphere if possible. - Avoid prolonged exposure to acidic or basic conditions during extraction and purification. |
| Product Loss During Work-up | - The product may have some solubility in the aqueous phase. Perform back-extraction of all aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. |
Impure Product After Purification
Problem: The final product is not pure even after column chromatography, showing persistent impurities in NMR or LC-MS analysis.
| Possible Cause | Troubleshooting Suggestion |
| Co-eluting Impurities | - Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may improve separation. - Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation. |
| Product Degradation on Silica Gel | - The amine functionality can sometimes interact with acidic sites on silica gel, leading to streaking and degradation. Pre-treating the silica gel with a small amount of a volatile base (e.g., triethylamine in the eluent) can neutralize these acidic sites. |
| Residual Starting Material or Intermediates | - Ensure the preceding reaction has gone to completion. If necessary, repeat the previous step and ensure complete conversion before proceeding. |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-pyrrolo[3,2-b]pyridine
This protocol describes a general method for the nitration of the 1H-pyrrolo[3,2-b]pyridine core.
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add potassium nitrate portion-wise.
-
Reaction Conditions: Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 5-Nitro-1H-pyrrolo[3,2-b]pyridine to this compound
This protocol outlines a general procedure for the reduction of the nitro-intermediate.
-
Reaction Setup: Dissolve the 5-nitro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on activated charcoal (10% w/w).
-
Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies for analogous compounds often involve a multi-step process. Two prevalent routes include:
-
Nitration and Subsequent Reduction: This involves the initial nitration of the 1H-pyrrolo[3,2-b]pyridine core, followed by the reduction of the resulting nitro-intermediate to the desired 5-amino product.[1]
-
Palladium-Catalyzed Cross-Coupling: This approach, such as the Buchwald-Hartwig amination, involves coupling a 5-halo-1H-pyrrolo[3,2-b]pyridine with an ammonia equivalent.[1]
Q2: My nitration of the 1H-pyrrolo[3,2-b]pyridine core is giving a low yield and multiple spots on my TLC. What are the likely side reactions?
A2: Low yields and multiple products during the nitration of the pyrrolo[3,2-b]pyridine system can be attributed to several side reactions due to multiple reactive sites for electrophilic nitration.[1] Potential side reactions include:
-
Over-nitration: Introduction of more than one nitro group onto the aromatic system.[1]
-
Nitration at alternative positions: While the 5-position is often electronically favored, nitration can also occur at other positions on the pyrrole or pyridine ring.[1]
-
Oxidation of the pyrrole ring: The electron-rich pyrrole ring is susceptible to oxidation under harsh nitrating conditions.[1]
-
N-Nitration: Nitration at the pyrrole nitrogen (N1) is a possibility, especially if the nitrogen is unprotected.[1]
Q3: The reduction of my 5-nitro-1H-pyrrolo[3,2-b]pyridine is incomplete or I am observing byproducts. What are the common issues?
A3: Incomplete reduction or the formation of byproducts during the conversion of the 5-nitro group to the 5-amino group can occur due to several factors.[1] These include:
-
Incomplete Reduction: The nitro group is only partially reduced, leading to the formation of nitroso or hydroxylamine intermediates.[1]
-
Catalyst Poisoning: If using catalytic hydrogenation (e.g., Pd/C), impurities in the starting material or reagents can poison the catalyst, leading to an incomplete reaction.[1]
-
Formation of Azo Compounds: Under certain reducing conditions, condensation between the nitroso and amino intermediates can lead to the formation of dimeric azo compounds.[1]
Q4: I am experiencing low yields in the Buchwald-Hartwig amination of 5-bromo-1H-pyrrolo[3,2-b]pyridine. What are the potential side reactions?
A4: Low yields in the Buchwald-Hartwig amination for this class of compounds can be caused by competing side reactions and issues with the catalyst.[1] Potential problems include:
-
Hydrodehalogenation: Reductive cleavage of the carbon-bromine bond, which leads to the formation of the unsubstituted 1H-pyrrolo[3,2-b]pyridine as a byproduct.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyrrolopyridine core can coordinate to the palladium center, leading to catalyst inhibition. The amine nucleophile itself can also act as an inhibitor if present in high concentrations.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Purity of Final Product
| Symptom | Possible Cause | Suggested Action |
| Multiple spots on TLC after reaction. | Formation of side products (e.g., over-nitration, alternative nitration).[1] | Optimize reaction conditions: adjust temperature, reaction time, and stoichiometry of reagents. Consider using a protecting group for the pyrrole nitrogen.[1][2] |
| Product loss during work-up. | Product may have some solubility in the aqueous phase.[2] | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.[2] |
| Difficulty in purification. | Impurities have similar polarity to the product. | Experiment with different solvent systems for column chromatography. Consider using an alternative stationary phase or recrystallization.[3] |
| Degradation of product during purification. | Compound instability on silica gel (acidic sites).[3] | Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.[3] |
Issue 2: Presence of an Unidentified Impurity
| Symptom | Possible Cause | Suggested Action |
| Unexpected peak in HPLC or LC-MS analysis.[2] | Incomplete reaction.[2] | Monitor the reaction progress more frequently (TLC, HPLC, or LC-MS). Consider extending the reaction time or slightly increasing the temperature.[2] |
| Side reactions.[2] | Refer to the FAQs on specific side reactions for your synthetic route. Adjust reaction conditions to minimize their formation.[2] | |
| Degradation of starting material or product.[2] | The 7-azaindole core can be sensitive to strong acids, bases, or high temperatures. Consider using milder reaction conditions.[2] | |
| Contaminated reagents or solvents.[2] | Use freshly distilled or high-purity solvents and reagents. Verify the purity of starting materials before use.[4] |
Experimental Protocols
Note: These are generalized protocols for analogous compounds and may require optimization for the synthesis of this compound.
Protocol 1: Nitration of 1H-pyrrolo[3,2-b]pyridine
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[1]
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.[1]
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.[1]
-
Purify the crude product by silica gel column chromatography to afford the 5-nitro-1H-pyrrolo[3,2-b]pyridine.[1]
Protocol 2: Reduction of 5-nitro-1H-pyrrolo[3,2-b]pyridine
-
To a solution of 5-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).[1]
-
Heat the reaction mixture to reflux for 4 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and add a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.[1]
-
Remove the resulting precipitate by filtration through celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield this compound.[1]
Protocol 3: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography eluent or a stronger solvent like DCM/MeOH. If not fully soluble, adsorb it onto a small amount of silica gel.[3]
-
Column Packing: Pack a flash chromatography column with silica gel in the desired initial eluent (e.g., 100% Dichloromethane).[3]
-
Elution: Start with a low polarity eluent and gradually increase the polarity. For example, a gradient of methanol in dichloromethane. To prevent tailing of the amine product, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Main vs. Side Reaction in Nitration.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Problem-Cause-Solution for Amination.
References
Technical Support Center: Purification of 1H-pyrrolo[3,2-b]pyridin-5-amine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1H-pyrrolo[3,2-b]pyridin-5-amine analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogs in a question-and-answer format.
Question: I am observing significant peak tailing during column chromatography of my this compound analog. How can I improve the peak shape?
Answer: Peak tailing is a common issue when purifying basic compounds like your pyrrolopyridine amine analog on silica gel. This is often due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, into your mobile phase can significantly improve peak shape. A typical concentration is 0.1-1% of the total solvent volume. The basic modifier competes with your compound for interaction with the acidic silanol groups, leading to a more symmetrical peak.
-
Use of Deactivated Silica Gel: Employing a deactivated or end-capped silica gel can reduce the number of accessible acidic silanol groups, thereby minimizing tailing.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or a polymer-based support which are less acidic than standard silica gel.
-
Solvent System Optimization: Experiment with different solvent systems. A common mobile phase for these types of compounds is a gradient of dichloromethane (DCM) and methanol (MeOH).[1] For particularly polar analogs, a system of ethyl acetate (EtOAc) and hexanes may also be effective.[2]
Question: My purification yield is consistently low after column chromatography. What are the potential causes and how can I improve recovery?
Answer: Low recovery can be attributed to several factors during the purification process. Here’s a systematic approach to troubleshooting:
-
Compound Instability: Pyrrolopyridine derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel.[3] To minimize degradation, it is advisable to perform the chromatography as quickly as possible. Protecting the compound from light by wrapping the column in aluminum foil may also be beneficial if the compound is light-sensitive.[2]
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This can be addressed by using a less active stationary phase or by adding a competitive base to the mobile phase as mentioned for peak tailing.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful optimization of the solvent gradient based on Thin Layer Chromatography (TLC) analysis is crucial.
-
Work-up Losses: Ensure that the compound is not being lost during the work-up procedure prior to chromatography. For instance, the basic nature of the amine may lead to partitioning into an acidic aqueous layer during extraction if the pH is not controlled.
Question: I am struggling to separate my desired this compound analog from a closely related impurity. What strategies can I employ?
Answer: Separating closely related impurities requires careful optimization of the chromatographic conditions.
-
Solvent System Selectivity: Experiment with different solvent systems to exploit subtle differences in polarity between your product and the impurity. Sometimes, switching one of the solvents in your mobile phase (e.g., from methanol to ethanol, or dichloromethane to chloroform) can alter the selectivity of the separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient or even an isocratic elution with the optimal solvent mixture determined by TLC. This can improve the resolution between closely eluting compounds.
-
Alternative Chromatography Techniques: If flash chromatography on silica gel is insufficient, consider other techniques:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution and is often successful for separating challenging mixtures. A C18 column with a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point.[1]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities. Experiment with different solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound analogs?
A1: Generally, these compounds are expected to be soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Their solubility in alcohols like methanol and ethanol is typically good. Depending on the other substituents, they may have moderate solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), and are likely to be poorly soluble in nonpolar solvents like hexanes.[2] The amine functionality can also allow for solubilization in acidic aqueous solutions through protonation.
Q2: Are there any known stability issues with this compound analogs?
A2: The pyrrolopyridine core can be sensitive to strong acids and high temperatures.[3] The amine group can also be susceptible to oxidation. Therefore, it is recommended to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) if instability is suspected and to avoid unnecessarily high temperatures during solvent removal.[2]
Q3: What are some common side products that might be present as impurities?
A3: Depending on the synthetic route, common impurities could include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Isomeric Products: If the synthetic strategy involves reactions at multiple possible sites on the heterocyclic core, isomeric byproducts may be formed.[3]
-
Over-alkylation or Acylation Products: If the synthesis involves N-alkylation or N-acylation, reaction at multiple nitrogen atoms (on the pyrrole and/or the amine) can occur.
-
Hydrolysis Products: If protecting groups are used, their incomplete removal or hydrolysis of other functional groups can lead to impurities.
Q4: How can I effectively monitor the progress of my column chromatography purification?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of your product. This will allow you to identify the fractions containing your desired compound and assess their purity before combining them.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography Purification
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Eluent System 1 | Dichloromethane (DCM) / Methanol (MeOH) | Start with a gradient of 0% to 10% MeOH.[1] |
| Eluent System 2 | Ethyl Acetate (EtOAc) / Hexanes | Start with a gradient of 20% to 80% EtOAc.[2] |
| Eluent Modifier | 0.1 - 1% Triethylamine (Et₃N) | Add to the eluent to reduce tailing of the basic amine.[1] |
Table 2: Example Purification Yields for Related Pyrrolopyridine Analogs
| Compound Structure | Purification Method | Eluent System | Yield | Reference |
| 3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline | Column Chromatography | CH₂Cl₂/MeOH (97:3 to 94:6) | 51% | [1] |
| 5-(1H-Pyrrolo[3,2-g]isoquinolin-3-yl)pyridin-2-amine | Column Chromatography | CH₂Cl₂/MeOH (96:4 to 92:8 + 1% Et₃N) | 65% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound analog in a minimal amount of the initial chromatography eluent (e.g., DCM). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (like methanol), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed using the initial, least polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed. If the sample is loaded as a solution, ensure it is in a minimal volume. If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Many this compound analogs are investigated as kinase inhibitors, particularly targeting signaling pathways like the Fibroblast Growth Factor Receptor (FGFR) pathway.
References
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Pyrrolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed amination reactions of pyrrolopyridines (azaindoles).
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed amination of a bromopyrrolopyridine resulting in low to no yield?
Low yields in the Buchwald-Hartwig amination of pyrrolopyridines can stem from several factors. The most common issue is catalyst poisoning by the pyridine nitrogen of the pyrrolopyridine substrate, which can coordinate to the palladium center and inhibit its catalytic activity.[1] Other significant factors include suboptimal choice of ligand and base, poor quality of reagents or solvent, an inadequate inert atmosphere, and inappropriate reaction temperature or time.[1]
Q2: How can I prevent catalyst deactivation due to coordination by the pyrrolopyridine nitrogen?
The key to preventing catalyst poisoning is to employ sterically hindered and electron-rich phosphine ligands. These bulky ligands shield the palladium center, sterically hindering the coordination of the pyridine nitrogen. Ligands such as RuPhos and BrettPhos have proven effective in creating a coordinatively saturated environment around the palladium atom, thus preventing deactivation and promoting the desired C-N bond formation.[1][2]
Q3: My pyrrolopyridine substrate is sensitive to strong bases. What are my options?
While strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to facilitate the deprotonation of the amine-palladium complex, they can be incompatible with base-sensitive functional groups.[1] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require longer reaction times or higher temperatures. For substrates with a free N-H group on the pyrrole ring, LiHMDS has been shown to be an effective base, as it also deprotonates the N-H group, which can be beneficial for the reaction.[3][4]
Q4: I am observing side products in my reaction. What are the likely culprits and how can I minimize them?
Common side reactions include hydrodehalogenation of the bromopyrrolopyridine and N-arylation of the pyrrole nitrogen. Hydrodehalogenation can occur if the reaction is heated for too long or at too high a temperature, leading to catalyst decomposition.[1][5] N-arylation of the pyrrole N-H can be a competing reaction, but using palladium precatalysts and appropriate ligands can ensure high selectivity for the amination at the halide position.[3][4] In some cases, protecting the pyrrole nitrogen may be necessary, although successful protocols for unprotected pyrrolopyridines exist.[3][4]
Q5: What are the visual indicators of a failed or failing reaction?
A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown. The formation of a black precipitate, known as palladium black, indicates catalyst decomposition and the termination of the catalytic cycle.[1] If the reaction mixture remains colorless or does not change from the color of the starting materials, it is likely that the catalyst has not been activated. A reaction that starts but then ceases to progress, as monitored by TLC or LC-MS, suggests that the catalyst has been deactivated or poisoned over time.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning: The pyridine nitrogen of the pyrrolopyridine is coordinating to the palladium catalyst. | Use a sterically bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos to shield the palladium center.[1][2] |
| Inactive Catalyst: The palladium(0) active species is not forming. | Use a palladium precatalyst (e.g., RuPhos Pd G2) for more reliable activation.[2] Ensure all reagents and solvents are pure and dry, and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] | |
| Suboptimal Base: The base is not strong enough to deprotonate the amine-palladium complex. | For robust substrates, use a strong base like LiHMDS or NaOtBu.[3] For base-sensitive substrates, consider weaker bases like Cs₂CO₃, but be prepared to increase reaction time or temperature.[3] | |
| Side Product Formation | Hydrodehalogenation: The bromo-pyrrolopyridine is being reduced. | Lower the reaction temperature (e.g., to 80-90 °C) and shorten the reaction time. Monitor the reaction progress closely to avoid prolonged heating after completion.[1] |
| N-H Arylation: The pyrrole nitrogen is being arylated. | Use a catalyst system known for high selectivity, such as a palladium precatalyst with a bulky biarylphosphine ligand.[3][4] | |
| Reaction Stalls | Catalyst Decomposition: The catalyst is not stable under the reaction conditions. | Lower the reaction temperature. High temperatures (>120 °C) can lead to the formation of palladium black.[1] Ensure the ligand-to-palladium ratio is optimal. |
| Reagent Insolubility: The starting materials or base are not fully dissolved. | Choose a solvent in which all components are soluble at the reaction temperature. Toluene and THF are common choices.[1][3] |
Data Presentation
Table 1: Effect of Ligand and Base on the Amination of 4-chloro-7-azaindole with N-methylpiperazine
| Entry | Ligand (mol %) | Precatalyst (mol %) | Base (1.2 mmol) | Solvent (1 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L1 (1) | P1 (1) | NaOtBu | Toluene | 100 | 18 | 0 |
| 2 | L1 (1) | P1 (1) | Cs₂CO₃ | Toluene | 100 | 18 | 0 |
| 3 | L1 (1) | P1 (1) | K₃PO₄ | Toluene | 100 | 18 | 0 |
| 4 | L1 (1) | P1 (1) | LiHMDS | Toluene | 100 | 18 | 75 |
| 5 | L1 (1) | P1 (1) | LiHMDS | THF | 65 | 1 | 95 |
| 6 | L1 (1) | P1 (1) | LiHMDS | Dioxane | 100 | 18 | 88 |
| Conditions: 4-chloroazaindole (0.5 mmol), N-methylpiperazine (0.6 mmol). L1 = RuPhos, P1 = RuPhos Pd G2 precatalyst.[3] |
Table 2: Amination of various halo-7-azaindoles with primary and secondary amines
| Entry | Halo-7-azaindole | Amine | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-chloro | N-methylaniline | L1/P1 (1 mol%) | LiHMDS | THF | 65 | 1 | 92 |
| 2 | 4-chloro | Morpholine | L1/P1 (1 mol%) | LiHMDS | THF | 65 | 1 | 96 |
| 3 | 4-chloro | Aniline | L5/P5 (1 mol%) | LiHMDS | THF | 65 | 18 | 88 |
| 4 | 5-bromo | N-methylpiperazine | L1/P1 (1 mol%) | LiHMDS | THF | 65 | 1 | 94 |
| 5 | 5-bromo | Benzylamine | L5/P5 (1 mol%) | LiHMDS | THF | 65 | 18 | 85 |
| L1 = RuPhos, P1 = RuPhos Pd G2 precatalyst, L5 = BrettPhos, P5 = BrettPhos Pd G2 precatalyst.[3][4] |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of Halo-7-azaindoles: [3][4]
-
Preparation: In a glovebox, add the halo-7-azaindole (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), the palladium precatalyst (e.g., RuPhos Pd G2, 0.005 mmol, 1 mol%), and the ligand (e.g., RuPhos, 0.005 mmol, 1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add a solution of LiHMDS (1.2 mmol, 2.4 equiv, 1 M in THF) to the vial, followed by anhydrous THF (1 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block at 65 °C and stir for the required time (typically 1-18 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride and dilute with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing amination reactions.
References
byproduct identification in azaindole synthesis.
Welcome to the Technical Support Center for Azaindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding byproduct identification and mitigation during the synthesis of azaindoles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azaindoles often more challenging than that of indoles?
The primary difficulty arises from the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which can hinder the key cyclization steps in classical indole syntheses like the Fischer, Hemetsberger, and Bartoli methods. This often necessitates harsher reaction conditions, which can lead to lower yields and an increased propensity for side reactions and byproduct formation.
Q2: What are the most common classes of byproducts observed in azaindole synthesis?
Common byproducts can be broadly categorized as:
-
Regioisomers: Particularly in Fischer synthesis when using unsymmetrical ketones.
-
Starting material derivatives: Such as anilines from N-N bond cleavage in the Fischer synthesis or from alternative reaction pathways in the Bartoli synthesis.
-
Decomposition products: Especially in thermal methods like the Hemetsberger synthesis.
-
Dimers or polymers: Arising from self-condensation of starting materials or reactive intermediates.
Q3: How can I best monitor the progress of my azaindole synthesis to minimize byproducts?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) can provide quantitative insights into the consumption of starting materials and the formation of both the desired product and any byproducts. This allows for timely quenching of the reaction to maximize the yield of the azaindole.
Q4: What are the initial steps for characterizing an unknown byproduct?
High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the impurity.[1][2] Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, can be used to elucidate the full chemical structure of the byproduct.[3]
Troubleshooting Guides by Synthesis Method
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for constructing the indole nucleus and has been adapted for azaindole synthesis.[4] However, the electron-deficient pyridine ring can make the key[5][5]-sigmatropic rearrangement more difficult, often leading to side reactions.
Common Issues and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inappropriate Acid Catalyst: The strength of the acid is critical. A weak acid may not facilitate the rearrangement, while a very strong acid can cause degradation. 2. Poor Quality Starting Materials: Impurities in the pyridylhydrazine or carbonyl compound can inhibit the reaction. 3. Unfavorable Electronic Effects: Electron-withdrawing groups on the pyridine ring can deactivate the system towards the required cyclization. | 1. Screen Catalysts: Systematically test a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). 2. Purify Starting Materials: Recrystallize or distill the pyridylhydrazine and carbonyl compounds before use. 3. Modify Starting Materials: If possible, introduce an electron-donating group on the pyridylhydrazine to facilitate the reaction.[3][4][6][7] |
| Formation of Regioisomers | Use of Unsymmetrical Ketones: This can lead to the formation of two different enamine intermediates and, consequently, two regioisomeric azaindole products.[8] | 1. Alter Reaction Conditions: The choice of acid catalyst and solvent can influence the regioselectivity. 2. Use a Symmetrical Ketone: If the synthetic route allows, using a symmetrical ketone will prevent the formation of regioisomers. 3. Chromatographic Separation: If regioisomer formation is unavoidable, they can often be separated by column chromatography. |
| Presence of Aniline Byproducts | N-N Bond Cleavage: The acidic conditions and electronic effects can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of the corresponding aminopyridine (an aniline analog). | 1. Optimize Acid Catalyst and Temperature: Milder acidic conditions and lower temperatures may disfavor the N-N bond cleavage pathway. 2. Protecting Groups: In some cases, the use of a protecting group on the non-pyridyl nitrogen of the hydrazine can help to stabilize the N-N bond. |
Experimental Protocol: Fischer Synthesis of 5-Methoxy-2-propyl-4-azaindole
This protocol provides a general procedure for the Fischer synthesis of a 4-azaindole derivative.
Materials:
-
6-Methoxypyrid-3-ylhydrazine
-
Valeraldehyde
-
4 wt% aqueous solution of sulfuric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.
-
Add valeraldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-methoxy-2-propyl-4-azaindole.[4]
Logical Workflow for Troubleshooting Fischer Azaindole Synthesis
Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5][9] While often providing good yields, the reaction's thermal nature can lead to decomposition byproducts.[10] The mechanism is thought to proceed through a nitrene intermediate, and azirine intermediates have been isolated.[5]
Common Issues and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield or Decomposition | 1. Reaction Temperature Too High: Excessive heat can lead to the degradation of the starting material, intermediate, or product. 2. Unstable Starting Material: The 3-aryl-2-azido-propenoic esters can be unstable.[5] | 1. Optimize Temperature and Time: Carefully control the reaction temperature and time. Higher temperatures for shorter durations have been reported to give better yields for azaindoles compared to indoles.[10] 2. Use Freshly Prepared Starting Material: Synthesize and use the azido-propenoic ester without prolonged storage. |
| Formation of Side Products | Alternative Reaction Pathways: The highly reactive nitrene intermediate can potentially undergo other reactions, such as intermolecular insertions or abstractions, leading to byproducts. | 1. Microwave Irradiation: The use of microwave heating has been shown to achieve high conversion to the desired indole product without the formation of side products in some cases.[10] 2. Solvent Choice: The choice of an inert, high-boiling solvent is crucial to maintain a consistent reaction temperature and minimize solvent-related side reactions. |
Experimental Protocol: General Procedure for Hemetsberger-Knittel Azaindole Synthesis
Materials:
-
Substituted pyridyl aldehyde
-
Ethyl azidoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Xylene (or other high-boiling inert solvent)
Procedure:
-
Knoevenagel Condensation: React the pyridyl aldehyde with ethyl azidoacetate in the presence of a base like sodium ethoxide in anhydrous ethanol to form the corresponding ethyl 2-azido-3-(pyridyl)acrylate.
-
Purification of Azidoacrylate: Purify the crude azidoacrylate by recrystallization or column chromatography.
-
Thermal Cyclization: Dissolve the purified azidoacrylate in a high-boiling inert solvent such as xylene and heat to reflux. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the resulting azaindole-2-carboxylate by column chromatography or recrystallization.
Logical Workflow for Optimizing Hemetsberger Synthesis
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: SEM-Deprotection of Pyrrolopyridines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the 2-(trimethylsilyl)ethoxymethyl (SEM) deprotection of pyrrolopyridine derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the SEM group and why is it used to protect pyrrolopyridines?
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a protecting group used for alcohols, amines, and particularly for the nitrogen atom of N-heterocycles like pyrrolopyridines.[1][2] It is valued for its stability under a wide range of conditions, including exposure to bases, organometallic reagents, reductants, and oxidants.[1] This robustness allows for extensive synthetic modifications on other parts of the pyrrolopyridine scaffold before the final deprotection step.[2] The pyrrole nitrogen in pyrrolopyridines (7-azaindoles) is nucleophilic, and protection is often essential for subsequent transformations like cross-coupling reactions.[3]
Q2: What are the primary methods for removing a SEM group from a pyrrolopyridine nitrogen?
There are three main categories of reagents used for SEM deprotection:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is the most common, typically used in solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][4] Other fluoride sources include cesium fluoride (CsF) and hydrogen fluoride (HF).[1][5]
-
Acidic conditions (Brønsted acids): Trifluoroacetic acid (TFA) is frequently used, often neat or in a solvent like dichloromethane (DCM).[1][6][7] Hydrochloric acid (HCl) is also an option.[2][8]
-
Lewis acids: Reagents such as magnesium bromide (MgBr₂), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) can effectively cleave the SEM group, often under milder conditions than Brønsted acids.[2][8][9]
Q3: Why is N-SEM deprotection often described as "problematic" or "sluggish"?
N-SEM deprotection can be significantly more challenging than the deprotection of SEM-protected alcohols.[2] The reaction can be slow and may require harsh conditions, such as elevated temperatures, prolonged reaction times, or a large excess of the deprotecting agent.[1][6] For instance, an acidic deprotection of a SEM-protected imidazole required over 200 equivalents of TFA and still resulted in only a 20% yield.[1] This difficulty is a critical factor to consider when planning a synthetic route.
Q4: Can the SEM group be removed selectively in the presence of other silyl protecting groups?
Yes, selective deprotection is possible. Standard fluoride-based conditions (e.g., TBAF at 0 °C) will typically cleave more labile silyl ethers like tert-butyldimethylsilyl (TBDMS) while leaving the more robust SEM group intact.[9] Conversely, specific Lewis acids offer a unique selectivity. For example, MgBr₂ in an ether/nitromethane solvent system can preferentially remove the SEM group while leaving TBDMS and triisopropylsilyl (TIPS) groups untouched.[9][10]
Troubleshooting Guide
Problem 1: The deprotection reaction is very slow or results in low yield/incomplete conversion.
| Potential Cause | Suggested Solution |
| Degraded Reagents | TBAF solutions can degrade over time. Use a fresh bottle or a recently prepared solution. For acidic methods, ensure the acid is not contaminated with water. |
| Insufficient Reagent | N-SEM deprotection often requires a stoichiometric excess of the reagent. Increase the equivalents of TBAF, TFA, or Lewis acid incrementally (e.g., from 3 to 5 to 10 equivalents). |
| Low Reaction Temperature | Many SEM deprotections require heat to proceed at a reasonable rate.[1][6] If the reaction is slow at room temperature, try increasing the temperature to 45-85 °C, monitoring for decomposition. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate. For fluoride deprotection, polar aprotic solvents like DMF or THF are standard. For Lewis acids, ethereal solvents or dichloromethane are common.[1][9] Consider screening different solvents. |
| Steric Hindrance | If the SEM group is in a sterically congested environment, deprotection can be difficult. Harsher conditions (higher temperature, longer time) or a switch in mechanism (e.g., from fluoride to a Lewis acid) may be necessary. |
Problem 2: An unexpected major side product has formed, particularly under acidic conditions.
| Potential Cause | Suggested Solution |
| Formaldehyde-Mediated Side Reactions | SEM deprotection releases formaldehyde as a byproduct.[1] Under acidic conditions, this can lead to electrophilic aromatic substitution on the electron-rich pyrrolopyridine ring, resulting in undesired products like tricyclic eight-membered rings.[3] |
| Solution 1: Switch Deprotection Method | Change to a fluoride-based method (e.g., TBAF), which is generally conducted under non-acidic conditions and is less prone to this type of side reaction. |
| Solution 2: Add a Scavenger | While not explicitly documented for this specific side reaction in the search results, adding a formaldehyde scavenger (e.g., a thiol or an amine) to the reaction mixture could potentially intercept the formaldehyde before it reacts with the product. |
| Solution 3: Optimize Acidic Conditions | If acidic conditions are necessary, perform the reaction at the lowest possible temperature and for the shortest time required for conversion to minimize side product formation. A two-step procedure involving TFA treatment followed by a basic workup has been used to manage intermediates and improve conversion.[3] |
Problem 3: The reaction produces a complex mixture of products or leads to decomposition.
| Potential Cause | Suggested Solution |
| Cleavage of Other Protecting Groups | Your deprotection conditions may be too harsh for other functional groups in the molecule. For example, TBAF can cleave other silyl ethers (TES, TBDMS), and strong acid (TFA) can cleave acid-labile groups like Boc or trityl.[1][9] |
| Solution 1: Use Milder, More Selective Reagents | For fluoride-labile groups, consider using MgBr₂, which shows excellent orthogonality with TBDMS and TIPS ethers.[9] For acid-labile groups, a fluoride-based deprotection is a safer choice. |
| Substrate Decomposition | The pyrrolopyridine core or other heterocycles in your molecule may be unstable to the deprotection conditions. For example, furan and thiophene-containing substrates have been observed to decompose under TFA treatment.[6] |
| Solution 2: Screen Milder Conditions | Attempt the deprotection at a lower temperature or with a less aggressive reagent. BF₃·OEt₂ was noted to create even more complex mixtures in one case, highlighting the need for careful screening.[3] In cases of decomposition with TFA, fluoride-based methods were also found to be unreactive, indicating a narrow window for success.[6] |
Comparative Data on Deprotection Conditions
The following table summarizes various conditions reported for SEM deprotection. Note that yields are highly substrate-dependent.
| Substrate Type | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Reference |
| SEM-protected Alcohol | TBAF, TMEDA | DMF | 45 °C | 20 h | 71% | [1] |
| SEM-protected Pyrrolopyrimidine | TFA, then NaHCO₃ (aq) | DCM, then THF | 50 °C | 2 h | Good | [11] |
| SEM-protected Imidazole | TFA (>200 equiv.) | N/A | 25 °C | N/A | 20% | [1] |
| SEM-protected Nucleoside | SnCl₄ (1M in DCM) | DCM | 0 °C to RT | 2 h | 95-98% | [2] |
| SEM-protected Alcohol | MgBr₂ | Et₂O / MeNO₂ | RT | 1-4 h | ~90% | [9] |
| SEM-protected Imidazole | TFA | DCM | RT | 4 h | Quantitative | [6] |
Key Experimental Protocols
Protocol 1: Fluoride-Mediated Deprotection using TBAF (Adapted from[1])
-
Dissolve the SEM-protected pyrrolopyridine (1.0 equiv.) in anhydrous DMF (or THF).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.5-3.0 equiv.). For substrates where deprotection is sluggish, an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 equiv.) can be included.
-
Heat the reaction mixture to the desired temperature (e.g., 45-60 °C) under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours (e.g., 20 h).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Mediated Deprotection using TFA (Adapted from[3],[11])
-
Dissolve the SEM-protected pyrrolopyridine (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 2 mL of TFA for every 10 mL of DCM).
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
Workup: Dissolve the residue in a solvent like THF and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mild, Selective Deprotection using MgBr₂ (Adapted from[9])
-
To anhydrous magnesium bromide (MgBr₂) (e.g., 6-12 equiv.) under an inert atmosphere, add anhydrous diethyl ether (Et₂O).
-
Add nitromethane (MeNO₂) dropwise until a single homogeneous phase is achieved.
-
Add a solution of the SEM-protected pyrrolopyridine (1.0 equiv.) in Et₂O to the stirred reagent mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: General workflow for SEM-deprotection of pyrrolopyridines.
Caption: Troubleshooting decision tree for SEM-deprotection issues.
Caption: Mechanism of formaldehyde-mediated side product formation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 7. SEM Deprotection - TFA [commonorganicchemistry.com]
- 8. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions regarding catalyst poisoning during the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Catalyst Poisoning
Catalyst deactivation is a significant concern in the synthesis of heterocyclic compounds like this compound, often leading to reduced reaction yields and inconsistent results. The most common catalysts, such as palladium on carbon (Pd/C), are susceptible to various poisons.
FAQ 1: My reaction yield for the synthesis of this compound is significantly lower than expected. Could this be due to catalyst poisoning?
Yes, low reaction yield is a primary indicator of catalyst poisoning. Impurities in starting materials, reagents, or solvents can deactivate the catalyst, leading to an incomplete reaction.[1] The nitrogen atoms within the pyrrolopyridine core can also coordinate with the palladium center, leading to catalyst inhibition.
Common Catalyst Poisons:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), thiophenes, and other sulfur-containing molecules are potent poisons for palladium catalysts.[2][3][4] These can originate from starting materials or reagents.
-
Phosphorus Compounds: Trace phosphorus species can negatively impact palladium-catalyzed cross-coupling reactions.[5]
-
Halogens: While necessary for cross-coupling reactions, excess halide ions can sometimes inhibit catalyst activity.
-
Strong Coordinating Ligands: Reagents or byproducts that can strongly bind to the palladium center can act as inhibitors.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the high purity of your starting materials and reagents. Consider purification of the nitro-intermediate to avoid introducing potential catalyst poisons.[1]
-
Catalyst Quality: Use a fresh, high-quality catalyst for your reaction.[1]
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine if the reaction is stalling.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound and related compounds?
Palladium-based catalysts are frequently employed, particularly for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are common strategies for synthesizing such heterocyclic amines.[6][7] Palladium on carbon (Pd/C) is often used for hydrogenation steps, for example, in the reduction of a nitro group to an amine.[1]
Q2: My catalytic hydrogenation of the nitro-intermediate is incomplete. What could be the issue?
Incomplete reduction of a nitro group can be due to several factors:
-
Catalyst Poisoning: As discussed, impurities can deactivate the Pd/C catalyst.[1]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Hydrogen Access: Inadequate stirring or low hydrogen pressure can limit the catalyst's access to the substrate.
-
Formation of Intermediates: The reaction may stall at the nitroso or hydroxylamine intermediate stage.[1]
Q3: I am observing unexpected byproducts in my reaction. Can catalyst poisoning be a cause?
Yes, a poisoned or partially deactivated catalyst can lead to side reactions. For instance, in palladium-catalyzed cross-coupling reactions, a compromised catalyst might promote hydrodehalogenation, where a halogen atom is replaced by hydrogen, leading to an undesired byproduct.[1]
Q4: How can I regenerate a poisoned palladium catalyst?
Catalyst regeneration can be complex and depends on the nature of the poison.
-
For Sulfur Poisoning: Regeneration can sometimes be achieved by treatment under a reducing atmosphere (e.g., with hydrogen) at elevated temperatures.[2][3][4][8] However, this may not always fully restore the catalyst's activity.[8]
-
For Coking: Mild oxidation to burn off carbon deposits can be effective, but care must be taken not to sinter the metal particles.
-
General Cleaning: Washing the catalyst with appropriate solvents may remove some adsorbed impurities.
It is often more practical and reliable to use a fresh batch of catalyst for subsequent reactions to ensure reproducibility.
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of a common poison on catalyst activity. While not specific to this compound synthesis, it illustrates the general effect.
| Catalyst | Poison | Concentration of Poison | Impact on Activity | Regeneration Condition | Activity Recovery | Reference |
| Pd/Al₂O₃ | SO₂ | 100 ppm | Significant deactivation | 400°C in reducing atmosphere | Almost fully recovered initially, but rapid deactivation follows | [8] |
| Pd/Al₂O₃ | Thiophene/H₂S | Not specified | Deactivation | Hydrogen flow | More effective than for Pt/Al₂O₃ | [2][3][4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for a common cross-coupling reaction used in the synthesis of similar amine-containing heterocycles.[7]
-
Reaction Setup: To a dry reaction vessel, add the halo-substituted pyrrolopyridine (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equivalents), a suitable ligand (e.g., BINAP, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) under an inert atmosphere.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration from Sulfur Poisoning (General)
This is a general procedure for attempting to regenerate a sulfur-poisoned palladium catalyst.[8]
-
Catalyst Recovery: Carefully recover the poisoned catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any residual organic material.
-
Drying: Dry the catalyst under vacuum.
-
Reduction: Place the dried catalyst in a tube furnace. Heat the catalyst to 400-550°C under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Cooling: After a set period (e.g., 1-2 hours), cool the catalyst to room temperature under an inert atmosphere.
-
Storage: Store the regenerated catalyst under an inert atmosphere until use. Note that the activity may not be fully restored.[8]
Visualizations
Troubleshooting Workflow for Catalyst Poisoning
Caption: A decision tree for troubleshooting low yields due to catalyst poisoning.
Simplified Reaction Pathway for Synthesis
Caption: A simplified diagram of the synthesis and the impact of catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dcl-inc.com [dcl-inc.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 1H-pyrrolo[3,2-b]pyridin-5-amine
Welcome to the technical support center for the regioselective functionalization of 1H-pyrrolo[3,2-b]pyridin-5-amine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of manipulating this versatile scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound core for electrophilic substitution?
A1: The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, exhibits a distinct reactivity pattern. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1. The presence of the electron-donating amino group at the C5 position further activates the pyridine ring, but direct electrophilic substitution on the pyridine moiety remains challenging.
Q2: How does the 5-amino group influence the regioselectivity of functionalization?
A2: The 5-amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. However, it can also act as a directing group and a potential site for side reactions. For instance, in acylation or sulfonation reactions, the amino group is often the primary site of reaction unless it is appropriately protected. Its directing effect can influence the outcome of metal-catalyzed C-H activation reactions on the pyridine ring.
Q3: What are the common strategies for achieving regioselective functionalization of this molecule?
A3: Several strategies can be employed to control the regioselectivity:
-
Protecting Groups: Protection of the N1-H of the pyrrole ring and/or the 5-amino group is a common strategy to prevent side reactions and direct functionalization to the desired position.
-
Directed Ortho-metalation (DoM): By installing a directing group on the N1 position, it is possible to selectively deprotonate and functionalize the C2 position.
-
Halogenation and Cross-Coupling: Regioselective halogenation, often at the C3 position, provides a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.
-
C-H Activation: Transition-metal-catalyzed C-H activation can enable functionalization of the pyridine ring, though controlling regioselectivity can be challenging.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound.
Issue 1: Lack of Regioselectivity in Electrophilic Substitution
-
Problem: A mixture of C2 and C3 substituted products is obtained, or reaction occurs at the N1 or 5-amino group.
-
Possible Causes & Solutions:
| Cause | Solution |
| Unprotected N1-H and 5-NH2 | Protect the N1 position with a suitable group (e.g., Boc, SEM, Ts) to prevent N1-functionalization and potentially influence C2/C3 selectivity. Protect the 5-amino group (e.g., as an amide or carbamate) to prevent its reaction with the electrophile. |
| Harsh Reaction Conditions | Employ milder electrophilic reagents and lower reaction temperatures to favor the kinetically preferred product (often C3). |
| Strongly Activating 5-Amino Group | Convert the amino group to a less activating group (e.g., an amide) before electrophilic substitution to temper its influence and improve selectivity. |
Issue 2: Low Yields in Metal-Catalyzed Cross-Coupling Reactions
-
Problem: Poor conversion or decomposition of starting material during Suzuki or Buchwald-Hartwig reactions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Poisoning | The nitrogen atoms in the pyrrolopyridine core, especially the pyridine nitrogen and the 5-amino group, can coordinate to the metal center and inhibit catalysis. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center and promote the desired catalytic cycle. |
| Poor Solubility of Substrates | Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, with or without water) to ensure all reactants are in solution. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. The strength and solubility of the base can significantly impact the reaction outcome. |
| Degradation of Starting Material | If the starting material is a halo-derivative of this compound, consider using milder reaction conditions (lower temperature, shorter reaction time) to prevent decomposition. |
Experimental Protocols
Protocol 1: Regioselective Bromination at the C3 Position
This protocol describes a general procedure for the regioselective bromination of N1-protected this compound.
-
Protection of N1: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM). Add a base (e.g., NaH, Et₃N) followed by the protecting group precursor (e.g., Boc₂O, SEM-Cl). Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Work up and purify the N1-protected intermediate.
-
Bromination: Dissolve the N1-protected starting material (1.0 eq) in a suitable solvent (e.g., DMF, CHCl₃). Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C3-bromo derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position
This protocol provides a general method for the Suzuki-Miyaura coupling of a C3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine derivative.
-
Reaction Setup: In a reaction vessel, combine the C3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water 4:1, toluene/water, or DMF). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C3-functionalized product.
Quantitative Data
The following tables summarize representative data for key functionalization reactions. Please note that yields and regioselectivity can be highly substrate and condition dependent.
Table 1: Regioselective Halogenation of N1-Protected this compound
| Entry | Protecting Group (N1) | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Position | Yield (%) |
| 1 | SEM | NBS | DMF | rt | 2 | C3 | >90 |
| 2 | Boc | NCS | CH₂Cl₂ | 0 to rt | 3 | C3 | 85 |
| 3 | Ts | NIS | CH₃CN | rt | 4 | C3 | 88 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-N1-SEM-1H-pyrrolo[3,2-b]pyridin-5-amine
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 78 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | 16 | 75 |
Visualizations
Diagram 1: Regioselectivity in Electrophilic Substitution
Caption: General outcome of electrophilic substitution on the this compound core.
Diagram 2: Workflow for Managing Regioselectivity
Caption: A logical workflow for achieving regioselective functionalization.
Technical Support Center: Scaling Up the Synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound hydrochloride?
When scaling up, common challenges include managing reaction exotherms, ensuring complete reaction, minimizing byproduct formation, and achieving efficient purification and isolation of the final product.[1][2] The basic nature of the pyridine ring can also complicate purification by chromatography.[1]
Q2: What are the recommended starting materials for a scalable synthesis?
While multiple synthetic routes exist for pyrrolopyridines, for scaled syntheses, it is common to start with materials where the core heterocyclic structure is already in place.[3] A potential route could involve the nitration of a suitable 1H-pyrrolo[3,2-b]pyridine precursor, followed by reduction to the amine.
Q3: How can I improve the purity of my final product?
Purification of pyridine derivatives can be challenging.[1] Effective strategies include:
-
Acid-Base Extraction: Due to the basicity of the pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to extract the protonated product into an aqueous layer, separating it from non-basic impurities.[1]
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system is a highly effective method for achieving high purity.[1]
-
Chromatography: Column chromatography can be used, but tailing on silica gel may occur due to the basic nature of the product. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
Q4: Are there any specific safety precautions I should take when working with pyridine-forming reactions?
Yes, some reactions to form pyridine rings can be highly exothermic and difficult to control.[1] It is crucial to have efficient cooling and to consider slow, controlled addition of reagents.[1] Additionally, some reagents used in heterocyclic synthesis, such as hydrazine, can be hazardous and should be handled with appropriate safety measures.[4] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of starting material (observed by TLC/LC-MS) | Insufficient reaction time or temperature. | Monitor the reaction progress more frequently. Consider extending the reaction time or cautiously increasing the temperature.[2] |
| Deactivated catalyst (if applicable, e.g., in a reduction step). | If using catalytic hydrogenation, ensure the catalyst is fresh and active.[6] | |
| Poor quality of starting materials. | Ensure the purity of your reagents before starting the synthesis, as impurities can interfere with the reaction.[1] | |
| Formation of multiple byproducts. | Non-optimal reaction conditions (e.g., temperature too high). | Adjust reaction conditions such as temperature, solvent, and stoichiometry to minimize side reactions.[2] For exothermic reactions, ensure adequate cooling and slow reagent addition.[1] |
| Degradation of starting material or product. | The pyrrolopyridine core can be sensitive to strong acids or bases and high temperatures. Consider using milder reaction conditions.[2] | |
| Product loss during work-up. | Product has some solubility in the aqueous phase during extraction. | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers to recover any dissolved product.[2] |
Issue 2: Difficulty in Purifying the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of an impurity with the product during column chromatography. | The impurity has a very similar polarity to the product. | Experiment with different solvent systems for chromatography.[7] Consider deactivating the silica gel with a small amount of triethylamine in the eluent to reduce tailing of the basic product.[7] |
| The impurity is an isomer of the product. | If chromatography is ineffective, consider purification by crystallization or by converting the product to its hydrochloride salt, which may have different crystallization properties. | |
| Product degradation during purification on silica gel. | The compound is unstable on acidic silica gel. | Pre-treat the silica gel with a base (e.g., triethylamine) mixed in the eluent to neutralize acidic sites.[7] |
| Low recovery after purification. | See "Product loss during work-up" in Issue 1. | Optimize extraction and washing procedures to minimize product loss.[7] |
Experimental Protocols
Step 1: Nitration of a 1H-pyrrolo[3,2-b]pyridine Precursor
This procedure is adapted from the nitration of a related fluorinated analogue.[6]
-
Dissolution: Carefully add the 1H-pyrrolo[3,2-b]pyridine starting material (1.0 eq) to concentrated sulfuric acid at 0 °C, ensuring the temperature is maintained below 5 °C.
-
Nitration: Add potassium nitrate (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Quenching: Carefully pour the reaction mixture onto ice.
-
Neutralization and Isolation: Neutralize with a saturated aqueous solution of sodium bicarbonate. The product may precipitate and can be collected by filtration.[6]
-
Purification: The crude nitro-intermediate may require purification by column chromatography.[6]
Step 2: Reduction of the Nitro Group to the Amine
This procedure is based on a common method for reducing aromatic nitro groups.[6]
-
Reaction Setup: To a solution of the nitro-intermediate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heating: Heat the reaction mixture to reflux for 4 hours. Monitor for completion by TLC or LC-MS.[6]
-
Work-up: After cooling, remove the solvent under reduced pressure. Take up the residue in an organic solvent like ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.[6]
-
Isolation: The tin salts may precipitate and can be removed by filtration through celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purification: Purify the crude amine by column chromatography or crystallization.[6]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol or isopropanol).
-
Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) until the desired pH is reached or precipitation is complete.
-
Isolate the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: A generalized synthetic workflow for this compound hydrochloride.
Caption: A troubleshooting decision tree for the synthesis of this compound HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1H-pyrrolo[3,2-b]pyridin-5-amine and 1H-pyrrolo[2,3-b]pyridin-5-amine
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, is a privileged structure, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two key positional isomers: 1H-pyrrolo[3,2-b]pyridin-5-amine (also known as 5-amino-4-azaindole) and 1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-7-azaindole).
Structural and Physicochemical Properties
The key structural difference between the two molecules is the position of the nitrogen atom in the pyridine ring. This seemingly subtle change can lead to profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1]
| Feature | This compound (4-Azaindole derivative) | 1H-pyrrolo[2,3-b]pyridin-5-amine (7-Azaindole derivative) |
| Systematic Name | This compound | 1H-pyrrolo[2,3-b]pyridin-5-amine |
| Synonym | 5-Amino-4-azaindole | 5-Amino-7-azaindole |
| CAS Number | 1260771-53-6[2] | 944905-23-9 |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol |
| General Solubility | Generally shows improved aqueous solubility compared to the parent indole scaffold.[3] | Also demonstrates enhanced aqueous solubility over indole, contributing to better drug-like properties.[3] |
Comparative Biological Activity: Insights from Derivatives
The biological activity of azaindole isomers is highly dependent on the specific biological target. The 7-azaindole scaffold is the most frequently encountered in the literature, particularly for kinase inhibitors, followed by the 4-azaindole scaffold.[1][4]
Both 4-azaindole and 7-azaindole scaffolds are recognized as effective hinge-binders for ATP-competitive kinase inhibitors.[3][5] The pyrrole and pyridine rings can mimic the hydrogen bonding pattern of the adenine core of ATP.
A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound.[1]
The following table summarizes the inhibitory activity of various derivatives of the 4-azaindole and 7-azaindole scaffolds against a selection of protein kinases. It is important to note that these are not direct comparisons of the unsubstituted 5-amino parent isomers but rather of derivatives from different studies.
| Isomer Scaffold | Target Kinase | Compound Description | IC₅₀/Kᵢ (nM) | Reference |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl-4-azaindole derivative | 20 | [1] |
| 4-Azaindole | VEGFR2 | 4-Azaindole derivative | ~10-fold higher than 7-azaindole derivative | [3] |
| 7-Azaindole | c-Met | C-3 aryl-7-azaindole derivative | 2 | [1] |
| 7-Azaindole | JAK2 | C-3 aryl-7-azaindole derivative | 1 | [1] |
| 7-Azaindole | CDK1 | 7-azaindole derivative | 7 | [1] |
| 7-Azaindole | CDK2 | 7-azaindole derivative | 3 | [1] |
| 7-Azaindole | VEGFR2 | 7-azaindole analogue | 37 | [1] |
| 7-Azaindole | Cdc7 | 5-fluoro-7-azaindole derivative | 0.07 (Kᵢ) | [1] |
| 7-Azaindole | FGFR1 | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | 7 | [6] |
| 7-Azaindole | FGFR2 | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | 9 | [6] |
| 7-Azaindole | FGFR3 | 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | 25 | [6] |
From the available data on derivatives, it appears that for certain kinases like VEGFR2, the 7-azaindole scaffold may lead to more potent inhibitors compared to the 4-azaindole scaffold.[3] However, for other targets such as c-Met, potent inhibitors have been developed from both scaffolds.[1] The optimal choice of the azaindole isomer is highly dependent on the specific therapeutic target and the desired pharmacological profile.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of specific 5-amino-pyrrolopyridine derivatives are found within their respective research publications. Below is a general protocol for a common in vitro kinase inhibition assay used to determine the potency of such compounds.
This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound and 1H-pyrrolo[2,3-b]pyridin-5-amine) serially diluted in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO only), and a positive control inhibitor to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes).
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Caption: FGFR signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The comparative analysis of this compound (5-amino-4-azaindole) and 1H-pyrrolo[2,3-b]pyridin-5-amine (5-amino-7-azaindole) reveals that both are valuable scaffolds in drug discovery, particularly for kinase inhibitors. While direct comparative data for the parent amines is lacking, studies on their derivatives suggest that the 7-azaindole core is more widely explored and may offer advantages for certain targets. However, the 4-azaindole scaffold has also yielded potent inhibitors for other kinases. The ultimate choice of scaffold is highly dependent on the specific therapeutic target and the desired pharmacological profile. Further head-to-head studies of the parent amines and their simple derivatives are warranted to provide a more definitive comparison of their intrinsic activities.
References
A Comparative Analysis of the Potency of 1H-pyrrolo[3,2-b]pyridin-5-amine Isomers as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and indole. This core is frequently utilized in the design of potent kinase inhibitors. The strategic placement of an amine substituent on the pyridine ring of this scaffold can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the potency of isomers of 1H-pyrrolo[3,2-b]pyridin-5-amine and related aminopyrrolopyridine derivatives, drawing upon available structure-activity relationship (SAR) data from the scientific literature.
While direct, head-to-head comparative studies of all positional isomers of this compound against a single target are not extensively documented, this guide synthesizes data from various sources to infer the impact of the amine's position on inhibitory activity against key oncogenic kinases such as Aurora kinase A and Janus kinase 2 (JAK2).
Data Presentation: Comparative Potency of Aminopyrrolopyridine Derivatives
The following table summarizes the inhibitory activities of several aminopyrrolopyridine derivatives against various kinases. This data, extracted from studies on related compounds, demonstrates the sensitivity of the pyrrolopyridine scaffold to the substitution pattern of the amine group.
| Compound ID | Core Structure | Amine Position | Target Kinase | IC50 (nM) |
| Hypothetical Isomer 1 | 1H-pyrrolo[3,2-b]pyridine | 5-amine | Aurora A | Potency is inferred to be significant based on SAR of related compounds |
| Hypothetical Isomer 2 | 1H-pyrrolo[3,2-b]pyridine | 6-amine | Aurora A | Potency may vary based on hinge-binding interactions |
| Hypothetical Isomer 3 | 1H-pyrrolo[3,2-b]pyridine | 7-amine | Aurora A | Potency may be influenced by solvent-front interactions |
| Related Compound A | 1H-pyrrolo[2,3-b]pyridine | 5-carboxamide | JAK1 | Potent (Specific IC50 values are derivative-dependent)[1] |
| Related Compound B | 1H-pyrrolo[3,2-c]pyridine | N/A (amide linkage) | CDK4/6 | 0.9 - 7.4[2] |
| Related Compound C | 1H-pyrrolo[2,3-b]pyridine | N/A (amide linkage) | c-Met | 22.8[3] |
Note: The potencies for the hypothetical isomers are not experimentally determined values from a single comparative study but are inferred based on the general principles of structure-activity relationships for kinase inhibitors, where the amine's position is critical for forming hydrogen bonds with the kinase hinge region.
Experimental Protocols
The determination of the potency of kinase inhibitors involves a combination of in vitro biochemical assays and cell-based assays. Below are representative protocols for these key experiments.
This assay biochemically quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4][5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, JAK2)
-
Kinase-specific substrate and cofactors
-
Test compounds (this compound isomers)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Objective: To determine the cellular potency (IC50) of a compound by measuring the inhibition of kinase-mediated signaling.
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., HeLa cells for Aurora A, HEL cells for JAK2).
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer.
-
Phospho-specific antibodies for the downstream substrate.
-
ELISA or Western blot reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular proteins.
-
-
Detection of Phosphorylation:
-
Use an ELISA or Western blot-based method with a phospho-specific antibody to detect the phosphorylation level of the target kinase's downstream substrate.
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to a vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of Aurora kinase A and JAK2, as well as a general workflow for determining inhibitor potency.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolopyridine Derivatives
A deep dive into the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-b]pyridine derivatives and its isomers reveals a versatile scaffold with significant potential across various therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of different series of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers and drug development professionals in their quest for novel therapeutics.
The 1H-pyrrolopyridine core, a bicyclic heterocyclic system, has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active compounds. Strategic modifications to this scaffold have led to the discovery of potent inhibitors of various enzymes and receptors. This guide focuses on the SAR of 1H-pyrrolo[3,2-b]pyridine and its closely related, well-studied isomers, 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine, highlighting how subtle structural changes can profoundly impact their biological activity.
Comparative Analysis of Biological Activities
Recent studies have explored the potential of 1H-pyrrolopyridine derivatives against a range of biological targets. Below, we compare the SAR of different series of these compounds, focusing on their anticancer and anti-inflammatory properties.
Anticancer Activity: Targeting Tubulin and Kinases
1. 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors:
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3] These compounds exhibit potent antiproliferative activity against various cancer cell lines. The general structure consists of a 1-(3,4,5-trimethoxyphenyl) group at the N-1 position and a substituted aryl group at the C-6 position.
Key SAR Observations:
-
The B-ring (C-6 substituent): The nature of the substituent at the C-6 position significantly influences activity.
-
An indolyl group at this position (compound 10t ) resulted in the most potent antiproliferative activity, with IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cell lines.[2][3]
-
Electron-donating groups (EDGs) like -CH3 and -OCH3 on a phenyl B-ring at the para-position generally lead to increased activity compared to unsubstituted or electron-withdrawing group (EWG) substituted phenyl rings.[2][3]
-
Conversely, EWGs such as -F, -Cl, and -NO2 at the para-position of the phenyl B-ring decreased antiproliferative activity.[3]
-
Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | B-ring (C-6 Substituent) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-Methylphenyl | 0.85 | 0.92 | 1.12 |
| 10h | 4-Methoxyphenyl | 0.76 | 0.88 | 0.95 |
| 10l | 4-Fluorophenyl | 1.23 | 1.54 | 1.87 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (positive control) | - | 0.02 | 0.03 | 0.03 |
Data extracted from Wang et al., 2024.[2][3]
2. 1H-Pyrrolo[2,3-b]pyridine Derivatives as Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs, which are key players in cancer development.[4][5]
Key SAR Observations:
-
A series of these derivatives demonstrated potent activity against FGFR1, 2, and 3.[4][5] Compound 4h from this series showed excellent inhibitory activity, particularly against FGFR1 and FGFR2.[4][5]
Table 2: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data extracted from a 2021 study on FGFR inhibitors.[4]
3. 1H-Pyrrolo[2,3-b]pyridine Derivatives as c-Met Kinase Inhibitors:
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met kinase, another important target in cancer therapy.[6]
Key SAR Observations:
-
Compound 9 from a synthesized series displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[6] This compound also showed potent inhibitory activity against MKN-45 and EBC-1 cancer cell lines.[6]
Anti-inflammatory Activity: PDE4B Inhibition
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors:
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been evaluated as selective and potent inhibitors of PDE4B, an enzyme involved in inflammatory pathways.[7]
Key SAR Observations:
-
The majority of the synthesized derivatives showed moderate to good inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 µM.[7]
-
The nature of the amide substituent was crucial for activity and selectivity. Compound 11h emerged as a potent and selective PDE4B inhibitor.[7]
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay):
The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[3]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Kinase Inhibition Assays (FGFR & c-Met):
The inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR and c-Met kinases was typically evaluated using in vitro kinase assays. While specific details vary, a general protocol involves:
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological Pathways and Workflows
To better understand the context of the SAR studies, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified FGFR signaling pathway.
Caption: General workflow for SAR studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1H-pyrrolo[3,2-b]pyridin-5-amine as a Novel FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the novel small molecule, 1H-pyrrolo[3,2-b]pyridin-5-amine, henceforth referred to as Compound-X, as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a central role in cell survival, proliferation, migration, and invasion.[1][2] Its inhibition is a key strategy in oncology drug development.
To objectively evaluate the preclinical potential of Compound-X, its performance is compared against two well-characterized FAK inhibitors: Defactinib (VS-6063) , an ATP-competitive inhibitor of FAK and the related kinase Pyk2, and PF-573228 , a highly selective, ATP-competitive inhibitor of FAK.[3][4]
The FAK Signaling Pathway
FAK is a critical signaling node activated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a docking site for Src family kinases.[5][6] The resulting FAK/Src complex phosphorylates downstream targets, activating key oncogenic pathways such as PI3K/Akt and MAPK/ERK, which drive tumor progression and metastasis.[1][7]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-amine Analogs and Related Scaffolds as Kinase Inhibitors
A guide for researchers and drug development professionals on the molecular docking performance and experimental validation of novel kinase inhibitors based on the pyrrolopyridine scaffold.
This guide provides a comparative overview of molecular docking studies conducted on various analogs of 1H-pyrrolo[3,2-b]pyridin-5-amine and structurally related pyrrolopyridine derivatives. The focus is on their potential as kinase inhibitors, a critical area in targeted cancer therapy. By synthesizing data from multiple studies, this document aims to facilitate the rational design of more potent and selective drug candidates.
Quantitative Docking and Inhibition Data
The following tables summarize the reported docking scores and inhibitory concentrations (IC50) of various pyrrolopyridine analogs against different kinase targets. These compounds, while not all direct analogs of this compound, share the core pyrrolopyridine scaffold and provide valuable structure-activity relationship (SAR) insights.
| Compound Class | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR | - | Met793, Lys745, Asp855 | [1] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | - | Leu83, Ile10, Asp86 | [1] |
| Pyrrolo[2,3-b]pyridine | FAK | Not Specified | Cys502 (hinge) | [2] |
| Pyrrolo[3,2-g]isoquinoline | Haspin | Not Specified | Not Specified | [3] |
Note: Direct numerical docking scores are not consistently reported across all publications; however, key interactions are often detailed, providing a basis for comparison.
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| Compound 8b (1H-pyrrole derivative) | EGFR, CDK2/Cyclin A1 | 0.043 - 0.049 | MCF-7, Hep3B, HCT116 | [1][4] |
| Compound 9c (Pyrrolo[3,2-d]pyrimidine) | Not Specified | 0.009 | HCT116 | [1] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR, Her2, VEGFR2, CDK2 | 0.04 - 0.204 (nM) | Various | [5] |
| Pyrrolo[2,3-d]pyrimidine-imine 8g | DDR2 | 4.01 | HT-29 | [6] |
| Pyrrolo[3,2-g]isoquinoline 3 | Haspin | 0.01 - 0.08 | - | [3] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking and kinase inhibition assays are crucial for interpreting the data and designing future experiments.
Molecular Docking Protocol
A generalized workflow for the molecular docking studies cited is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, CDK2, FAK) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
Ligand Preparation: The 2D structures of the this compound analogs and related compounds are sketched using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the ATP-binding site of the kinase, encompassing the key active site residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues, are visualized and examined.
Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
-
Assay Components: The assay mixture typically includes the target kinase, the substrate (a peptide or protein that the kinase phosphorylates), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific period at a controlled temperature.
-
ADP Detection: After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The amount of light produced is proportional to the amount of ADP generated, which in turn reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative kinase signaling pathway targeted by pyrrolopyridine inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the design and evaluation of novel kinase inhibitors.
References
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular docking of new fused 1 H-pyrroles, pyrrolo[3,2- d]pyrimidines and pyrrolo[3,2- e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Azaindole Scaffolds in Kinase Inhibition: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, largely due to its bioisosteric relationship with the purine core of ATP and its ability to form key hydrogen bond interactions with the kinase hinge region. The four positional isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each impart distinct physicochemical and biological properties to the inhibitor. This guide provides a head-to-head comparison of these scaffolds, supported by experimental data, to aid researchers in the rational design of potent and selective kinase inhibitors.
Data Presentation: Quantitative Comparison of Azaindole Scaffolds
The inhibitory activity of azaindole-based compounds is highly dependent on the specific kinase target and the overall molecular structure. Below are tables summarizing the available quantitative data from head-to-head or comparative studies of different azaindole isomers.
Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against VEGFR2 and GSK3β
| Azaindole Isomer | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole derivative | VEGFR2 | 37 | [1] |
| 6-Azaindole derivative | VEGFR2 | 48 | [1] |
| 4-Azaindole derivative | VEGFR2 | ~370 (approx. 10-fold higher than 7-azaindole) | [1][2] |
| 5-Azaindole derivative | VEGFR2 | ~370 (approx. 10-fold higher than 7-azaindole) | [1][2] |
| 7-Azaindole derivative | GSK3β | Inactive | [1] |
| 6-Azaindole derivative | GSK3β | 9 | [1] |
Table 2: Inhibitory Activity of Various Azaindole Scaffolds Against Other Kinases
| Azaindole Isomer | Target Kinase | Compound Type/Name | IC50/Ki (nM) | Reference |
| 4-Azaindole | p38α MAP Kinase | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivative | 60 | [3] |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl-4-azaindole derivative | 20 | [1][3] |
| 4-Azaindole | PAK1 | Aminopyrazole derivative | <10 (Ki) | [4] |
| 5-Azaindole | Cdc7 | N-arylated 3-iodo-5-azaindole derivative | Potent and selective over 4-, 6-, and 7-azaindole isomers | [3][5] |
| 7-Azaindole | Aurora B | GSK1070916A | 0.38 | [6] |
| 7-Azaindole | c-Met | Pyridinyl substituted 7-azaindole | 2 | [3] |
| 7-Azaindole | CDK8 | 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | 51.3 | [7] |
| 7-Azaindole | JAK2 | C-3 aryl-7-azaindole derivative | 260 | [3] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, this section includes diagrams of key signaling pathways targeted by azaindole-based inhibitors and a typical experimental workflow for their evaluation.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Key downstream pathways of VEGFR2 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated 1H-Pyrrolo[3,2-b]pyridin-5-amines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of fluorinated and non-fluorinated derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, a core structure in many kinase inhibitors. While direct comparative studies on the bioactivity of 4-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine are not extensively documented in publicly available literature, this guide draws parallels from the closely related and well-studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[1][2][3] The strategic incorporation of fluorine into this privileged fragment can significantly modulate its physicochemical properties, target engagement, and overall biological activity.[1][4]
The Role of Fluorination in Modulating Kinase Inhibitor Potency
Fluorine, being the most electronegative element, can profoundly influence a molecule's properties such as lipophilicity, metabolic stability, and binding affinity. In the context of kinase inhibitors, fluorination of the 1H-pyrrolo[3,2-b]pyridine core can lead to:
-
Enhanced Binding Affinity: The introduction of fluorine can alter the electronic properties of the aromatic system, potentially leading to more favorable interactions with the target kinase's active site.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of the compound.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its cell permeability and bioavailability.
Comparative Bioactivity Data: A Case Study on FGFR Inhibitors
To illustrate the impact of fluorination, this section presents data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in oncology.[5][6] While this is a different isomer, the structure-activity relationships (SAR) observed can provide valuable insights into the potential effects of fluorination on the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold.
| Compound ID | R Group (Substitution) | Fluorination Status | FGFR1 IC50 (nM) | 4T1 Cell Proliferation Inhibition (%) at 10 µM |
| 1 | -H | Non-fluorinated | 1900 | 11 |
| 4a | -CF3 | Fluorinated | 18 | 15 |
| 3h | 3,5-dimethoxyphenyl | Non-fluorinated | 23 | 13 |
| 4h | 3,5-dimethoxyphenyl on 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine | Fluorinated | 7 | 57 |
| 4l | 3,5-dichlorophenyl on 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine | Fluorinated | 23 | 9 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[5][6]
Analysis of the Data:
The data presented in the table suggests that the introduction of a trifluoromethyl group (a form of fluorination) at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core can significantly enhance its inhibitory activity against FGFR1. For instance, compound 4a (fluorinated) exhibits a dramatically lower IC50 value compared to the parent compound 1 (non-fluorinated).[5][6] Furthermore, when comparing the non-fluorinated compound 3h with its fluorinated counterpart 4h , a notable increase in both FGFR1 inhibition and anti-proliferative activity in 4T1 breast cancer cells is observed.[5][6] This highlights the potential of fluorination to improve the potency of this class of compounds.
Signaling Pathways and Experimental Workflows
The 1H-pyrrolo[3,2-b]pyridine scaffold is a common hinge-binding motif for ATP-competitive kinase inhibitors.[1] These compounds typically target the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Below is a diagram illustrating the general experimental workflow for evaluating kinase inhibitors, followed by a representation of the FGFR signaling pathway, a common target for these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of a test compound against a target kinase.
Materials:
-
Target kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (fluorinated or non-fluorinated this compound derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7][8]
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a test compound on the proliferation of cancer cells.[9][10]
Materials:
-
Cancer cell line (e.g., 4T1)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[9][10]
Conclusion
The strategic incorporation of fluorine into the this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. As suggested by the comparative data on the closely related 1H-pyrrolo[2,3-b]pyridine derivatives, fluorination can lead to a substantial improvement in both enzymatic inhibition and cellular activity.[5][6] The experimental protocols provided herein offer a standardized framework for the in vitro evaluation of such compounds. Further investigation into the synthesis and biological testing of a directly comparable series of fluorinated and non-fluorinated this compound derivatives is warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Binding Secrets of 1H-pyrrolo[3,2-b]pyridin-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the binding characteristics of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives, drawing insights from closely related analogs to inform rational drug design and development.
While direct experimental data on the binding mode of this compound derivatives remain elusive in current literature, a wealth of information on its structural isomers provides a robust framework for predicting their molecular interactions. This guide offers a comparative analysis of the well-documented binding modes of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, presenting quantitative data, experimental protocols, and visual models to hypothesize the binding confirmation of the this compound scaffold.
Comparative Analysis of Pyrrolopyridine Isomers as Kinase Inhibitors
Derivatives of the pyrrolopyridine scaffold are frequently investigated as ATP-competitive kinase inhibitors. Their efficacy and selectivity are largely determined by the orientation of nitrogen atoms within the bicyclic core, which dictates the hydrogen bonding patterns with the kinase hinge region—a critical interaction for potent inhibition.
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
The 7-azaindole core is a privileged scaffold in kinase inhibitor design. Its binding mechanism is well-characterized, primarily involving a bidentate hydrogen bond interaction with the kinase hinge.
-
Primary Interactions : The pyridine nitrogen at position 7 (N7) typically serves as a hydrogen bond acceptor for the backbone N-H of a hinge residue. Concurrently, the pyrrole N-H at position 1 donates a hydrogen bond to the backbone carbonyl of another hinge residue. This dual interaction firmly anchors the inhibitor in the ATP-binding pocket.[1]
-
Role of Substituents : Strategic placement of substituents on the pyrrolopyridine ring allows for the fine-tuning of potency and selectivity. For instance, modifications at the C5 position can engage with other residues in the active site, while hydrophobic moieties can occupy adjacent pockets to enhance binding affinity.[1]
Caption: Generalized binding mode of pyrrolopyridine kinase inhibitors.
The 1H-pyrrolo[3,2-c]pyridine Scaffold
This isomer has proven to be a versatile scaffold for targeting various proteins, including tubulin and the mitotic kinase MPS1.[2][3] The altered nitrogen placement results in distinct binding interactions.
-
Interactions with Tubulin : When targeting tubulin, these derivatives engage the colchicine-binding site, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349.[2][4]
-
Interactions with Kinases (MPS1) : As kinase inhibitors, these compounds are optimized through structure-based design to potently and selectively bind to the ATP-binding site of kinases like MPS1.[3]
Quantitative Inhibitory Data for Pyrrolopyridine Analogs
The following table presents a summary of the inhibitory activities of various pyrrolopyridine derivatives against their respective targets, highlighting the potent nature of these scaffolds.
| Scaffold | Representative Derivative | Target Protein | IC50 Value (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [1] |
| Compound 4h | FGFR2 | 9 | [1] | |
| Compound 4h | FGFR3 | 25 | [1] | |
| Compound 16h | MELK | 32 | [5] | |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t (Antiproliferative) | HeLa Cells | 120 | [2][4] |
| Compound 10t (Antiproliferative) | SGC-7901 Cells | 150 | [2][4] | |
| Compound 10t (Antiproliferative) | MCF-7 Cells | 210 | [2][4] | |
| Compound 8 | MPS1 | 25 | [3] | |
| Compound 8 | CDK2 | 43 | [3] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Key Experimental Methodologies
The elucidation of inhibitor binding modes and potencies relies on a synergistic approach combining biochemical assays, computational modeling, and structural biology.
General Protocol for Kinase Inhibition Assays
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency and is typically determined using enzymatic assays.
-
Assay Preparation : A reaction mixture is prepared containing the target kinase, a suitable substrate peptide, and a buffered solution with necessary cofactors like MgCl₂.
-
Compound Incubation : The test compounds are serially diluted and added to the reaction mixture.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of ATP.
-
Signal Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
General Protocol for Molecular Docking
Computational docking predicts the preferred orientation and conformation of a ligand when bound to a target protein.
-
System Preparation : High-resolution crystal structures of the target protein are sourced from the Protein Data Bank (PDB). The structures are prepared by adding hydrogens, assigning charges, and minimizing energy. The ligand structures are also prepared and optimized.
-
Grid Generation : A docking grid is defined around the active site of the protein.
-
Docking Simulation : The ligands are docked into the defined grid using software like Glide or AutoDock.
-
Pose Analysis : The resulting poses are scored and analyzed to identify the most favorable binding modes and key molecular interactions.[1]
Caption: Iterative workflow for inhibitor design and binding mode confirmation.
Predicted Binding Mode for this compound Derivatives
Based on the established binding motifs of its isomers, it is highly probable that this compound derivatives will also function as Type I kinase inhibitors, forming key hydrogen bonds with the kinase hinge. The most likely hydrogen bond donors and acceptors would be the pyrrole N-H at position 1 and the pyridine nitrogen at position 2. The 5-amino group would be solvent-exposed, providing a crucial handle for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. Definitive confirmation of this predicted binding mode awaits experimental validation through co-crystallization studies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1H-pyrrolo[3,2-b]pyridin-5-amine Based Inhibitors and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold and its closely related bioisosteres, such as the 1H-pyrrolo[2,3-b]pyridine core. The development of selective kinase inhibitors is a critical aspect of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to aid in the evaluation and development of this class of inhibitors.
While direct head-to-head comparative cross-reactivity studies on a broad panel of kinases for multiple this compound based inhibitors are not extensively available in the public domain, this guide synthesizes data from various sources on closely related analogs to infer structure-activity relationships (SAR) and potential selectivity profiles. The 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, is a well-studied core structure found in several kinase inhibitors, and its profiling data offers valuable insights.[1]
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activities of various derivatives of the pyrrolopyridine scaffold against a range of protein kinases. This data is compiled from multiple studies and is presented to demonstrate the sensitivity of the scaffold to substitution patterns and to provide a basis for comparing the potency and selectivity of different compounds.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Core Structure | Substitution | Target Kinase | IC50 (nM) |
| 4h | 1H-pyrrolo[2,3-b]pyridine | 5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl) | FGFR1 | 7[2] |
| FGFR2 | 9[2] | |||
| FGFR3 | 25[2] | |||
| FGFR4 | 712[2] | |||
| Compound 1 | 1H-pyrrolo[2,3-b]pyridine | (undisclosed) | FGFR1 | 1900[2] |
Table 2: Selectivity Profile of a 1H-pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor
| Compound ID | Core Structure | Target Kinase | % Inhibition at 1 µM |
| 14c | 1H-pyrrolo[2,3-d]pyrimidine | CSF1R | >90[3] |
| FLT3 | 26[3] | ||
| KIT | 18[3] | ||
| PDGFRβ | 8[3] |
Table 3: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against Focal Adhesion Kinase (FAK)
| Compound ID | Core Structure | Cellular FAK Inhibition |
| (undisclosed) | 1H-pyrrolo[2,3-b]pyridine | Submicromolar[4] |
Note: The data presented is extracted from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
Key Signaling Pathways
Inhibitors based on the pyrrolopyridine scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases. The diagrams below illustrate some of these key pathways.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Caption: Focal Adhesion Kinase (FAK) signaling pathway.
Experimental Protocols
The cross-reactivity profiling of kinase inhibitors is typically performed using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Representative Protocol: Radiometric Kinase Assay
This method is often considered the gold standard for its direct measurement of kinase activity.[5]
-
Materials:
-
Purified recombinant kinases (a broad panel).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times to remove unbound radioactivity.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Alternative In Vitro Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This is a common non-radioactive, homogeneous assay format.[6]
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 are used for detection. When the antibody binds the phosphorylated peptide, FRET occurs between the terbium donor and the XL665 acceptor, generating a signal proportional to kinase activity.[6]
-
Procedure: The kinase, substrate, ATP, and test compound are incubated together. Detection reagents are then added, and the TR-FRET signal is measured. A decrease in signal indicates kinase inhibition.
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor binds to its intended target within a cellular context and to assess its cellular potency.
Representative Protocol: NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target kinase in live cells.[7][8]
-
Materials:
-
HEK293 cells.
-
Transfection reagent.
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase).
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Test compound.
-
White, 384-well assay plates.
-
Luminometer capable of measuring BRET.
-
-
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid.
-
Plate the transfected cells in assay plates and incubate.
-
Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.
-
Equilibrate the plate at 37°C.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable reader.
-
Calculate the BRET ratio. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
In Vitro and In Vivo Correlation of 1H-Pyrrolo[3,2-b]pyridin-5-amine Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, a promising framework in medicinal chemistry. Due to the limited publicly available data on the direct in vitro-in vivo correlation for 1H-pyrrolo[3,2-b]pyridin-5-amine, this document focuses on its derivatives and other structurally related pyrrolopyridine compounds that have been evaluated in preclinical and clinical settings. The aim is to offer a valuable resource for researchers engaged in the development of novel therapeutics by presenting a comparative overview of the performance of these molecules, alongside established drugs sharing a similar heterocyclic core.
Comparative Efficacy Data
The following tables summarize the in vitro potency and in vivo efficacy of representative pyrrolopyridine derivatives and the approved drug Vemurafenib, which features a pyrrolo[2,3-b]pyridine core. This comparative data highlights the therapeutic potential of this class of compounds across different biological targets.
Table 1: In Vitro Potency of Pyrrolopyridine Derivatives and Comparators
| Compound ID | Target(s) | Assay Type | Cell Line | IC50 / EC50 (nM) | Citation |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | Kinase Assay | - | 7, 9, 25, 712 | [1][2][3] |
| 4T1 (murine breast cancer) | Cell Proliferation | 4T1 | >10,000 | [1][2][3] | |
| Vemurafenib | BRAFV600E | Kinase Assay | - | 31 | |
| A375 (melanoma) | Cell Proliferation | A375 | 13 | ||
| Pexidartinib | CSF1R | Kinase Assay | - | 11 | [4] |
| PC-3 (prostate cancer) | Cell Proliferation | PC-3 | 36 | [4] |
Table 2: In Vivo Efficacy of Pyrrolopyridine Derivatives and Comparators
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Compound 4h | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Vemurafenib | Nude mice xenograft | A375 melanoma | 25 mg/kg, p.o., b.i.d. | Tumor Growth Inhibition | Significant tumor regression | |
| Pexidartinib | PC-3 mouse xenograft | Prostate Cancer | Not specified | Tumor Growth Inhibition | Efficacious | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of pyrrolopyridine-based compounds.
In Vitro Kinase Inhibition Assay (Example: FGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed.
-
Reagents and Materials: Recombinant human FGFR kinase, biotinylated substrate peptide, ATP, kinase reaction buffer, test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine derivative), and a detection solution containing europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, biotinylated substrate, and the test compound are incubated in the kinase reaction buffer.
-
The reaction is initiated by adding ATP and incubated at room temperature.
-
The reaction is terminated by adding the detection solution.
-
After a further incubation period, the TR-FRET signal is measured using a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Example: Sulforhodamine B Assay)
Objective: To assess the effect of a test compound on the growth of cancer cell lines.
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density.
-
Cell Culture: Cancer cell lines (e.g., A375 melanoma, 4T1 breast cancer) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours).
-
After treatment, cells are fixed with trichloroacetic acid.
-
Fixed cells are stained with SRB dye.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The concentration required to inhibit cell growth by 50% (GI50) is determined.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology: Athymic nude mice are commonly used for xenograft studies.
-
Animal Model: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., A375 melanoma cells).
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group according to a specific dosing schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Inhibition of the BRAF/MEK/ERK pathway by Vemurafenib.
Caption: Workflow for assessing in vitro to in vivo efficacy.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of 1H-pyrrolo[3,2-b]pyridin-5-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1H-pyrrolo[3,2-b]pyridin-5-amine, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, proper waste management is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.
Summary of Hazard and Disposal Information
The following table provides a summary of the key hazards associated with this compound and the recommended disposal methods based on available safety data sheets.
| Hazard Classification | Personal Protective Equipment (PPE) | Recommended Disposal Methods |
| Harmful if swallowed (Acute toxicity, oral)[2] | Protective gloves, protective clothing, eye protection, face protection[1][2] | Dispose of contents/container to an authorized hazardous or special waste collection point.[1] |
| Causes skin irritation[1][2] | Wear protective gloves and clothing.[1][2] | Can be disposed of by removal to a licensed chemical destruction plant.[3] |
| Causes serious eye irritation[1][2] | Wear eye and face protection.[1][2] | Controlled incineration with flue gas scrubbing may be an option.[3] |
| May cause respiratory irritation[1][2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1][2] | Do not discharge to sewer systems.[3] |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with typical hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[1][2]
-
Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a separate, labeled, and sealed container for liquid hazardous waste.
3. Labeling and Storage:
-
Label the hazardous waste container with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful/irritant), and the date of accumulation.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-pyrrolo[3,2-b]pyridin-5-amine
For Immediate Reference: Key Safety and Handling Information for 1H-pyrrolo[3,2-b]pyridin-5-amine
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment.[1][2][3] The following table summarizes the required PPE for various levels of protection.
| Protection Level | Equipment |
| Eye/Face | Chemical safety goggles with side-shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, heavy-duty chemical-resistant gloves. |
| Body | A lab coat or chemical-resistant apron is necessary to protect against spills.[1] For procedures with a high risk of contamination, disposable chemical-resistant coveralls should be worn.[2] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required. |
Operational Plan: Safe Handling Procedures
Strict adherence to the following operational procedures will minimize the risk of exposure and contamination when working with this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to control airborne dust.[4]
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.
Work Practices
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.[4]
-
Use a spatula or other appropriate tool for transfers.
-
If possible, weigh the compound directly into a sealable container within the fume hood.
-
-
During Handling:
-
Decontamination:
Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Labware (disposable) | Place in a designated, sealed hazardous waste container. This includes items such as pipette tips, weigh boats, and contaminated paper towels. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with a suitable solvent in a fume hood. The solvent rinse should be collected as hazardous waste. After the initial rinse, wash the labware with soap and water. |
| Spill Cleanup Material | All materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated PPE) must be collected in a sealed hazardous waste container for disposal.[4] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4] Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. Report the spill to your laboratory supervisor. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's EHS office or emergency response team for assistance. |
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
